molecular formula C7H8N2O B1462862 1-(Pyrimidin-2-YL)propan-1-one CAS No. 54643-09-3

1-(Pyrimidin-2-YL)propan-1-one

Cat. No.: B1462862
CAS No.: 54643-09-3
M. Wt: 136.15 g/mol
InChI Key: QDRHBSOSIPLHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-YL)propan-1-one is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6(10)7-8-4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRHBSOSIPLHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663939
Record name 1-(Pyrimidin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54643-09-3
Record name 1-(Pyrimidin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(Pyrimidin-2-YL)propan-1-one from 2-Cyanopyrimidine

This guide provides a comprehensive, scientifically-grounded overview and a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic ketone building block in medicinal chemistry. The synthesis proceeds via the nucleophilic addition of an ethyl Grignard reagent to 2-cyanopyrimidine. This document emphasizes the underlying reaction mechanisms, critical experimental parameters, and safety considerations to ensure a reproducible and efficient synthesis.

Strategic Overview: The Grignard Approach to Pyrimidinyl Ketones

The conversion of a nitrile to a ketone is a cornerstone transformation in organic synthesis, with the Grignard reaction being a primary method of choice.[1] This pathway is particularly effective as it forms a new carbon-carbon bond and proceeds through a stable intermediate that prevents over-addition, a common issue when reacting Grignard reagents with other carbonyl compounds like esters.[2]

The synthesis of this compound from 2-cyanopyrimidine leverages this classic reaction. The core of the transformation involves two distinct stages:

  • Nucleophilic Addition: An organomagnesium halide (Grignard reagent), specifically ethylmagnesium bromide, attacks the electrophilic carbon of the nitrile group on the pyrimidine ring.[3]

  • Acidic Hydrolysis: The resulting intermediate imine-magnesium salt is hydrolyzed under aqueous acidic conditions to yield the final ketone product.[3][4]

A critical aspect of this synthesis is the regioselectivity of the Grignard attack. The pyrimidine ring itself contains electrophilic carbons. However, studies have shown that for 2- and 4-substituted cyanopyrimidines, the Grignard reagent preferentially attacks the cyano group as desired.[5] This is in contrast to 5-cyanopyrimidines, which are more prone to nucleophilic addition directly onto the pyrimidine ring.[5][6] This inherent reactivity pattern makes the chosen starting material, 2-cyanopyrimidine, ideal for this transformation.

Mechanistic Deep Dive

The reaction proceeds through a well-understood, multi-step mechanism.

  • Step 1: Formation of the Imine Salt. The nucleophilic carbon of the ethylmagnesium bromide adds to the electrophilic carbon of the nitrile's C≡N triple bond. The electrons from the pi bond are pushed onto the nitrogen atom, forming a stable intermediate magnesium salt of the imine.[3] This intermediate is unreactive towards a second equivalent of the Grignard reagent because the negatively charged nitrogen prevents further nucleophilic attack.[2]

  • Step 2: Hydrolysis to Ketone. Upon introduction of aqueous acid (work-up), the imine salt is protonated to form an iminium ion. A water molecule then attacks the iminium carbon.[4] This is followed by a series of proton transfers, culminating in the elimination of ammonia (NH₃) and the formation of the stable ketone carbonyl group.[3]

Reaction_Mechanism Figure 1: Reaction Mechanism of Grignard Addition to 2-Cyanopyrimidine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Cyanopyrimidine 2-Cyanopyrimidine EtMgBr Ethylmagnesium Bromide (EtMgBr) ImineSalt Imine-Magnesium Salt Ketone This compound ImineSalt->Ketone + H₃O⁺ (Hydrolysis)

Caption: Figure 1: Reaction Mechanism of Grignard Addition to 2-Cyanopyrimidine.

Detailed Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, the addition reaction, and the final work-up and purification.

Critical Prerequisite: Anhydrous Conditions Grignard reagents react violently with protic sources, especially water.[7] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Anhydrous solvents are mandatory.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMolesEquiv.Notes
Magnesium TurningsMg24.312.92 g0.1201.2Activate before use.
BromoethaneC₂H₅Br108.9711.99 g (8.1 mL)0.1101.1Use freshly distilled.
2-CyanopyrimidineC₅H₃N₃105.1010.51 g0.1001.0Ensure it is dry.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~250 mL--Solvent for Grignard prep.
Anhydrous THFC₄H₈O72.11~100 mL--Solvent for substrate.
Hydrochloric Acid (1 M)HCl36.46~200 mL--For work-up.
Saturated NaCl (Brine)NaCl58.44~100 mL--For washing.
Anhydrous MgSO₄MgSO₄120.37As needed--For drying.
IodineI₂253.811 small crystal--For initiation.
Part A: Preparation of Ethylmagnesium Bromide
  • Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried under a flow of inert gas.

  • Initiation: Place the magnesium turnings (2.92 g) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface.[7] Allow the flask to cool to room temperature.

  • Grignard Formation: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane (11.99 g) in 100 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the bromoethane solution to the stirred magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[8]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the ethylmagnesium bromide reagent.

Part B: Reaction with 2-Cyanopyrimidine
  • Substrate Preparation: In a separate dry 250 mL flask, dissolve 2-cyanopyrimidine (10.51 g) in 100 mL of anhydrous tetrahydrofuran (THF). THF is used here to ensure the substrate remains soluble.

  • Addition: Cool the freshly prepared ethylmagnesium bromide solution to 0°C using an ice-water bath.

  • Slowly add the solution of 2-cyanopyrimidine dropwise to the stirred Grignard reagent over a period of approximately 1 hour. It is crucial to maintain the temperature below 10°C during the addition to control the exothermic reaction and minimize side products.[7]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the 2-cyanopyrimidine starting material.

Part C: Work-up and Purification
  • Quenching: Cool the reaction mixture again in an ice bath. In a separate large beaker (1 L), place 200 mL of ice-cold 1 M hydrochloric acid.

  • Very slowly and carefully, pour the reaction mixture into the stirred acidic solution. This step is highly exothermic and will produce gas; perform this addition cautiously in a well-ventilated fume hood.[7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is the crude this compound. This material can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure product.[9][10]

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A A: Grignard Preparation (Mg + EtBr in Ether under N₂) C Reaction (Add B to A at 0°C, then stir at RT) A->C B B: Substrate Solution (2-Cyanopyrimidine in THF) B->C D Work-up: Quenching (Pour into ice-cold 1M HCl) C->D E Extraction (Separate layers, extract aqueous with Ether) D->E F Washing & Drying (Wash with H₂O, Brine; Dry over MgSO₄) E->F G Purification (Evaporate solvent, then Column Chromatography) F->G H Final Product (this compound) G->H

Caption: Figure 2: A flowchart summarizing the experimental workflow.

Safety and Handling Precautions

  • Grignard Reagents: Ethylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. It can ignite spontaneously in air. All operations must be conducted under a strict inert atmosphere.[7]

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure no ignition sources are present. All work must be performed in a certified chemical fume hood.[7]

  • Exothermic Reactions: Both the formation of the Grignard reagent and the quenching step are highly exothermic. Use ice baths for temperature control and perform additions slowly.[7]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[7]

Product Characterization

The final, purified product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight (136.15 g/mol ).[11][12]

  • Infrared (IR) Spectroscopy: To identify the characteristic ketone carbonyl stretch (typically ~1700 cm⁻¹).

Conclusion

The synthesis of this compound from 2-cyanopyrimidine via a Grignard reaction is a robust and reliable method. The key to success lies in the meticulous control of reaction parameters, particularly the maintenance of anhydrous conditions and the regulation of temperature during exothermic steps. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can efficiently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

Spectroscopic data (NMR, IR, MS) of 1-(Pyrimidin-2-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Pyrimidin-2-YL)propan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical compound this compound. As a member of the pyrimidine family, a class of heterocyclic compounds considered "privileged structures" in medicinal chemistry, understanding its structural features is paramount for its application in research and drug development.[1] This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of expected spectral data, validated methodologies for data acquisition, and an integrated approach to structural elucidation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound (CAS No: 54643-09-3) is a heterocyclic ketone built upon a pyrimidine scaffold.[2][3] The pyrimidine ring is a fundamental component of nucleobases like cytosine, thymine, and uracil, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][4] The presence of the propanoyl group at the 2-position of the pyrimidine ring offers a reactive handle for further chemical modification, making this compound a valuable building block in the synthesis of novel therapeutic agents.

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive analysis of this compound, establishing a benchmark for its characterization.

Molecular Structure

The molecular formula of the compound is C₇H₈N₂O, with a molecular weight of approximately 136.15 g/mol .[2][3] A clear understanding of its atomic arrangement is essential for interpreting the spectroscopic data that follows.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine the connectivity and spatial relationships of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation : Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent.[5]

    • Solvent Choice : Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it establishes the 'zero' reference point on the chemical shift scale (TMS at 0 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to achieve good signal dispersion.[5]

  • ¹H NMR Acquisition :

    • Employ a standard single-pulse experiment.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery between pulses, ensuring accurate signal integration.

  • ¹³C NMR Acquisition :

    • Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30).

    • Set a spectral width of approximately 220-250 ppm.

    • A longer relaxation delay (5-10 seconds) and a sufficient number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[5]

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase correction and baseline correction are performed using appropriate NMR software to yield the final spectrum.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

  • Pyrimidine Ring Protons (δ 7.0-9.5 ppm) : The electron-withdrawing nature of the two nitrogen atoms deshields the ring protons, shifting them downfield.

    • H4 & H6 : These two protons are equivalent due to symmetry around the C2-C5 axis. They are adjacent to one nitrogen atom and are coupled to H5, appearing as a doublet. Expected chemical shift: δ ~8.9 ppm (d, J ≈ 5.0 Hz) .

    • H5 : This proton is situated between two carbons and is coupled to both H4 and H6. It will appear as a triplet. Expected chemical shift: δ ~7.5 ppm (t, J ≈ 5.0 Hz) .

  • Propanoyl Chain Protons (δ 1.0-3.5 ppm) :

    • Methylene Protons (-CH₂-) : These protons are alpha to the carbonyl group, which is strongly electron-withdrawing. This deshielding effect will shift them downfield, and they will be split into a quartet by the adjacent methyl protons. Expected chemical shift: δ ~3.2 ppm (q, J ≈ 7.2 Hz) .

    • Methyl Protons (-CH₃) : These protons are on the terminal carbon of the chain. They are coupled to the methylene protons and will appear as a triplet. Expected chemical shift: δ ~1.2 ppm (t, J ≈ 7.2 Hz) .

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, as all carbons except C4 and C6 are in unique chemical environments.

  • Carbonyl Carbon (C=O) : The carbonyl carbon is highly deshielded and will appear significantly downfield. Expected chemical shift: δ ~200 ppm .

  • Pyrimidine Ring Carbons : The chemical shifts are influenced by the electronegative nitrogen atoms.[6]

    • C2 : This carbon is bonded to two nitrogen atoms and the carbonyl group, making it very electron-deficient. Expected chemical shift: δ ~158 ppm .

    • C4 & C6 : These equivalent carbons are adjacent to a nitrogen atom. Expected chemical shift: δ ~157 ppm .

    • C5 : This carbon is the least deshielded of the aromatic carbons. Expected chemical shift: δ ~122 ppm .

  • Propanoyl Chain Carbons :

    • Methylene Carbon (-CH₂-) : Alpha to the carbonyl, this carbon is deshielded relative to a standard alkane. Expected chemical shift: δ ~38 ppm .

    • Methyl Carbon (-CH₃) : The terminal methyl carbon is the most shielded carbon in the molecule. Expected chemical shift: δ ~8 ppm .

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~8.9Doublet (d)
~7.5Triplet (t)
~3.2Quartet (q)
~1.2Triplet (t)

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Analysis : Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

Spectral Interpretation (Predicted)

The IR spectrum will provide clear evidence for the key functional groups.

Expected Frequency (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchAromatic (Pyrimidine ring)
2980-2850C-H StretchAliphatic (-CH₂-, -CH₃)
~1710C=O StretchKetone
~1580, ~1470, ~1420C=C and C=N StretchPyrimidine Ring Skeletal Vibrations[7]
~1360C-H Bend-CH₃
~1250C-C(=O)-C Stretch/BendAcyl Group
Below 1000C-H Out-of-Plane BendingAromatic Ring

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch around 1710 cm⁻¹. The series of sharp peaks between 1580-1420 cm⁻¹ are characteristic of the pyrimidine ring's skeletal vibrations.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, which helps confirm its structure.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization : Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase.

  • Detection : Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight) to measure their mass-to-charge ratio (m/z).

Analysis of Mass Spectrum (Predicted)
  • Molecular Ion Peak : The molecular formula is C₇H₈N₂O, with a monoisotopic mass of 136.06 Da.[2] In positive ion ESI mode, the spectrum will be dominated by the protonated molecular ion.

    • [M+H]⁺ = 137.07 m/z

  • Key Fragmentation Pathways : The structure of the molecule suggests several likely fragmentation points under collision-induced dissociation (CID) in an MS/MS experiment.

G parent [C₇H₈N₂O + H]⁺ m/z = 137 frag1 [C₅H₄N₂O]⁺ m/z = 109 parent->frag1 - C₂H₅• (Loss of ethyl radical) frag2 [C₄H₃N₂]⁺ m/z = 79 parent->frag2 - C₃H₅O• (Loss of propanoyl radical) G start Synthesized Compound: This compound ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (ATR) start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms_data Result: Molecular Weight Confirmed [M+H]⁺ = 137 ms->ms_data ir_data Result: Functional Groups Identified C=O (~1710 cm⁻¹) Aromatic C=N/C=C ir->ir_data nmr_data Result: C-H Framework Mapped Confirms connectivity of pyrimidine and propanoyl groups nmr->nmr_data conclusion Integrated Analysis ms_data->conclusion ir_data->conclusion nmr_data->conclusion final Structure Verified conclusion->final

References

An In-depth Technical Guide to 1-(Pyrimidin-2-YL)propan-1-one: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives are adept at interacting with biological macromolecules, making them a cornerstone in the design of novel therapeutic agents.[3][4] The versatility of the pyrimidine core has led to its incorporation in a wide array of approved drugs, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[5] The compound 1-(Pyrimidin-2-YL)propan-1-one, a member of the 2-acylpyrimidine class, represents a valuable building block for the synthesis of more complex, biologically active molecules. Understanding its physical and chemical properties is paramount for its effective utilization in drug discovery and development pipelines. This guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route, and detailed protocols for its characterization.

Physicochemical Properties of this compound

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 54643-09-3[6][7]
Molecular Formula C₇H₈N₂O[6][7]
Molecular Weight 136.15 g/mol [6][7]
Appearance Predicted: Solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents such as ethanol and dimethyl sulfoxide.[8]
XLogP3 0.7[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 2[6]

Chemical Reactivity and Synthetic Pathways

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the pyrimidine ring, which can be susceptible to nucleophilic attack, particularly at positions 4 and 6, depending on the reaction conditions and the nature of the nucleophile. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbonyl group.

Nucleophilic Addition to the Carbonyl Group

The ketone functionality is a key site for chemical transformations. It can undergo nucleophilic addition reactions with a variety of reagents, such as Grignard reagents and organolithium compounds, to afford tertiary alcohols. Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol, 1-(pyrimidin-2-yl)propan-1-ol.

Reactivity of the Pyrimidine Ring

The pyrimidine ring in 2-acylpyrimidines is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, especially if a good leaving group is present on the ring. While the parent compound does not have an obvious leaving group, the nitrogen atoms in the ring can be activated under certain conditions. Studies on related 2-sulfonylpyrimidines have shown that they are highly reactive towards nucleophiles like thiols, proceeding through a Meisenheimer-Jackson complex intermediate. This suggests that the pyrimidine core of this compound could be engineered for covalent modification of biological targets.

Proposed Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves the reaction of a pyrimidine-2-carbonitrile with a Grignard reagent, such as ethylmagnesium bromide. This approach is based on the well-established reactivity of nitriles with organometallic reagents to form ketones after hydrolysis of the intermediate imine.

Synthesis_of_this compound pyrimidine_nitrile 2-Cyanopyrimidine intermediate Intermediate Imine (not isolated) pyrimidine_nitrile->intermediate 1. grignard Ethylmagnesium bromide in THF grignard->intermediate product This compound intermediate->product 2. hydrolysis Aqueous Acid Workup (e.g., HCl) hydrolysis->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of this compound. These protocols are based on general laboratory practices for the handling of similar chemical entities.

Synthesis Protocol: Grignard Reaction with 2-Cyanopyrimidine

Causality: This protocol is designed based on the established reactivity of nitriles with Grignard reagents, providing a direct route to the desired ketone.[9] The use of anhydrous conditions is critical to prevent quenching of the highly reactive Grignard reagent.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reaction Setup: Add 2-cyanopyrimidine (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF) to the flask.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Add ethylmagnesium bromide (1.1 equivalents, commercially available solution in THF or diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. Follow this with the addition of 1 M hydrochloric acid to hydrolyze the intermediate imine to the ketone.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Protocols

Causality: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR will confirm the connectivity of atoms and the overall structure of the synthesized compound.

NMR_Workflow sample_prep Sample Preparation: ~10 mg in 0.6 mL CDCl₃ with TMS nmr_acquisition NMR Acquisition: ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer sample_prep->nmr_acquisition data_processing Data Processing: Fourier transform, phasing, and baseline correction nmr_acquisition->data_processing spectral_analysis Spectral Analysis: Chemical shift, integration, and coupling constant analysis data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation

Caption: Workflow for NMR-based structural confirmation.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of this compound.

Predicted Spectral Data:

  • ¹H NMR (predicted): The spectrum is expected to show a triplet for the methyl protons (CH₃) around 1.2 ppm, a quartet for the methylene protons (CH₂) adjacent to the carbonyl group around 3.2 ppm, a triplet for the H5 proton of the pyrimidine ring around 7.5 ppm, and a doublet for the H4 and H6 protons around 8.9 ppm.

  • ¹³C NMR (predicted): Key signals are anticipated for the methyl carbon, the methylene carbon, the carbonyl carbon (downfield, ~190-200 ppm), and three distinct signals for the pyrimidine ring carbons.

Causality: GC-MS is an excellent technique for assessing the purity of a volatile compound and confirming its molecular weight.

GC-MS Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Method: Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). Use a temperature program that allows for the separation of the product from any residual solvents or impurities. A typical program might start at 50-70 °C and ramp up to 250-280 °C.

  • MS Detection: The eluent from the GC column is directed into a mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting chromatogram for purity. The mass spectrum of the main peak should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (136.15 g/mol ) and a characteristic fragmentation pattern.

Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

FT-IR Analysis Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation.[10]

  • Spectrum Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected absorptions for this compound include:

    • C=O stretch: A strong absorption band in the region of 1680-1720 cm⁻¹.

    • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

    • C=N and C=C stretch (aromatic): Bands in the region of 1400-1600 cm⁻¹.

    • C-H bend (aromatic): Bands in the fingerprint region (below 1000 cm⁻¹).

Safety and Handling

Pyrimidine derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1][2][3] Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a valuable heterocyclic ketone with significant potential as a building block in drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic strategy, and detailed protocols for its characterization. The provided methodologies for synthesis and analysis are designed to be robust and reproducible, enabling researchers to confidently prepare and verify this important chemical intermediate. A thorough understanding of the properties and reactivity of such fundamental scaffolds is essential for the rational design and development of the next generation of pyrimidine-based therapeutics.

References

An In-depth Technical Guide to the Isomers of C7H8N2O

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principal isomers corresponding to the molecular formula C7H8N2O, with a primary focus on the aminobenzamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, chemical properties, and significant applications of these compounds, grounding all information in established scientific literature.

Part 1: Nomenclature and Isomer Identification

The molecular formula C7H8N2O encompasses several structural isomers. Among the most significant in research and industrial applications are the aminobenzamides. These are aromatic compounds characterized by a benzene ring substituted with both an amino group (-NH₂) and a carboxamide group (-CONH₂). The relative positions of these functional groups give rise to three distinct isomers: ortho, meta, and para.

  • 2-Aminobenzamide (Anthranilamide) : The ortho isomer.

  • 3-Aminobenzamide : The meta isomer.

  • 4-Aminobenzamide : The para isomer.

Other isomers for C7H8N2O include, but are not limited to, Nicotinyl methylamide and Benzoylhydrazine.[1][2][3] This guide will concentrate on the aminobenzamide isomers due to their extensive roles in medicinal chemistry and material science.

IUPAC Names and Synonyms

A clear understanding of the nomenclature is critical for unambiguous scientific communication.

IsomerPreferred IUPAC NameCommon SynonymsCAS Number
ortho2-Aminobenzamide[4][5][6]Anthranilamide, o-Aminobenzamide, 2-Carbamoylaniline[5][6]88-68-6[4][5]
meta3-Aminobenzamide[7][8][9]m-Aminobenzamide, 3-AB, 3-ABA[7][8]3544-24-9[7][8]
para4-Aminobenzamide[10]p-Aminobenzamide, p-Carbamoylaniline[10][11][12]2835-68-9[13][14]

Part 2: Physicochemical Properties and Structural Data

The structural arrangement of the amino and amide groups profoundly influences the physicochemical properties of each isomer, which in turn dictates their biological activity and applications.

Structural Diagrams

The chemical structures of the three aminobenzamide isomers are depicted below.

Caption: 2D structures of aminobenzamide isomers.

Comparative Physicochemical Data

The following table summarizes key quantitative data for the aminobenzamide isomers, highlighting the impact of substituent positioning.

Property2-Aminobenzamide3-Aminobenzamide4-Aminobenzamide
Molecular Weight ( g/mol ) 136.15[4]136.154[7]136.15[13][15]
Melting Point (°C) 108-114[4]115-116[7]181-183[13][14]
Appearance White to brown/grey crystals or powder[4]Off-white powder[7]White to beige crystalline powder[13][14]
Solubility Soluble in hot water and alcohol[16]Insoluble in water[17]Slightly soluble in water[11][14]
log P 0.33[7]-0.38[11]

Part 3: Core Applications and Mechanistic Insights

The aminobenzamides are not merely structural variants; they possess distinct biological activities and industrial uses rooted in their unique chemical architectures.

3-Aminobenzamide: The PARP Inhibitor

Mechanistic Role: 3-Aminobenzamide (3-AB) is a well-established and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[7][18] PARP enzymes are crucial for DNA repair, transcriptional control, and programmed cell death.[7] The structural similarity of 3-AB to nicotinamide adenine dinucleotide (NAD+), a PARP substrate, allows it to bind to the enzyme's active site, preventing the catalytic cycle that consumes NAD+ during DNA repair.[7]

Therapeutic Potential: By inhibiting PARP, 3-AB can potentiate the effects of DNA-damaging agents, making it a subject of intense research in oncology.[8] Pharmacological inhibition of PARP is being explored as a monotherapy and in combination with chemotherapy or radiation.[8] Furthermore, PARP inhibitors may offer benefits in treating various cancers and retinopathies by reducing angiogenesis.[8]

PARP_Inhibition DNA_Damage DNA Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR consumes NAD NAD+ NAD->PARP Repair DNA Repair PAR->Repair Cell_Death Cell Death (Apoptosis) Repair->Cell_Death prevents Three_AB 3-Aminobenzamide Three_AB->PARP inhibits

Caption: Mechanism of PARP inhibition by 3-Aminobenzamide.

Experimental Protocol: PARP Inhibition Assay

A common method to quantify PARP inhibition is a cell-based assay using immunofluorescence to detect poly(ADP-ribose) (PAR) formation.

  • Cell Culture: Plate cells (e.g., HeLaS3 cervical cancer cells) in a 96-well plate and allow them to adhere overnight.[18]

  • Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., H₂O₂) for 10 minutes to activate PARP.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of 3-Aminobenzamide for 1 hour prior to DNA damage induction.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with methanol.

  • Immunostaining: Incubate with a primary antibody against PAR, followed by a fluorescently-labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR. The IC₅₀ value, the concentration at which 50% of PARP activity is inhibited, can then be calculated.[18]

2-Aminobenzamide and 4-Aminobenzamide: Industrial Intermediates

Unlike their meta counterpart, the ortho and para isomers are primarily utilized as versatile chemical intermediates.

  • 2-Aminobenzamide (Anthranilamide): This isomer is used as an acetaldehyde scavenger in polyethylene terephthalate (PET) bottles.[4][16] It also serves as an intermediate in the synthesis of agricultural chemicals, dyes, and pharmaceuticals.[4][16] In addition, it has applications as a corrosion inhibitor in lubricating oils for jet engines.[16]

  • 4-Aminobenzamide: This compound is a crucial building block for synthesizing a range of organic pigments used in inks, paints, and plastics.[13] Its purity is paramount as it directly influences the color strength and stability of the final pigment.[13] In the textile industry, it functions as a high-fastness color agent in azoic coupling systems for dyeing fabrics like cotton.[13]

Synthesis Workflow: The synthesis of 4-Aminobenzamide often starts from p-nitrobenzoic acid, which undergoes condensation with ammonia, followed by a reduction step to convert the nitro group into an amino group.[14]

Synthesis_4AB Start p-Nitrobenzoic Acid Intermediate p-Nitrobenzamide Start->Intermediate Condensation w/ NH₃ Final 4-Aminobenzamide Intermediate->Final Reduction of Nitro Group

Caption: Simplified synthesis pathway for 4-Aminobenzamide.

Part 4: Conclusion and Future Outlook

The aminobenzamide isomers of C7H8N2O exemplify the principle of structure-activity relationship. While sharing the same molecular formula, their distinct spatial arrangements lead to vastly different applications. 3-Aminobenzamide's role as a PARP inhibitor continues to be a focal point in cancer research, with ongoing efforts to develop more potent and selective analogs. The industrial importance of 2- and 4-aminobenzamide as chemical intermediates underscores the foundational role of organic synthesis in materials science and consumer products. Future research will likely focus on leveraging the unique properties of these isomers to develop novel therapeutics, advanced materials, and more efficient industrial processes.

References

Theoretical and computational studies of 2-propionylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Propionylpyrimidine

Foreword

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] 2-Propionylpyrimidine, as a member of this vital class, presents an intriguing subject for molecular exploration. Understanding its electronic structure, reactivity, and potential for intermolecular interactions is paramount for harnessing its therapeutic potential.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular characteristics of 2-propionylpyrimidine. We move beyond mere procedural descriptions to explain the causality behind computational choices, grounding theoretical predictions in the principles of quantum chemistry and molecular mechanics. Our objective is to furnish a robust framework for in silico analysis, enabling the rational design of novel pyrimidine-based therapeutics.

Molecular Geometry and Tautomeric Landscapes

The foundational step in any computational study is the accurate determination of the molecule's most stable three-dimensional structure. For 2-propionylpyrimidine, a critical consideration is the potential for keto-enol tautomerism, a phenomenon observed in related β-dicarbonyl systems.[5][6] The equilibrium between the keto and enol forms can significantly influence the molecule's chemical properties, including its reactivity and ability to act as a hydrogen bond donor or acceptor.

Computational studies on the analogous compound, 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, have demonstrated that the enol tautomer is stabilized by a strong intramolecular hydrogen bond, a finding confirmed by both X-ray crystallography and NMR spectroscopy.[5][6] Density Functional Theory (DFT) calculations are the primary tool for investigating this equilibrium. By optimizing the geometry of both tautomers and calculating their relative energies, one can predict the predominant form under physiological conditions. The transition state connecting the two forms can also be calculated to determine the energy barrier for interconversion.[5][6]

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto 2-Propionylpyrimidine (Keto form) Enol (Z)-1-(pyrimidin-2-yl)prop-1-en-1-ol (Enol form) Keto->Enol Proton Transfer

Caption: Keto-Enol tautomerism in 2-propionylpyrimidine.

Quantum Chemical Analysis: Decoding Electronic Behavior

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of a molecule. DFT, particularly using the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p), offers a reliable balance between computational cost and accuracy for organic molecules.[5][7][8]

The Computational Workflow

A standard workflow involves a sequence of calculations, each building upon the last. First, the molecule's geometry is optimized to find the minimum energy conformation. A frequency calculation is then performed on the optimized structure; the absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[7] From this validated structure, various electronic properties are derived.

Caption: Standard workflow for quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[3][9] The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[3][7] The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability.[3][9][10] For pyrimidine derivatives, studies have shown that charge transfer often occurs within the molecule, and the HOMO-LUMO gap is a good indicator of this potential.[3]

ParameterFormulaInterpretationReference
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[3][9]
Ionization Potential (I) -EHOMOEnergy required to remove an electron.[3][7]
Electron Affinity (A) -ELUMOEnergy released when an electron is added.[3][7]
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.[3]
Electronegativity (χ) (I + A) / 2Power of an atom to attract electrons to itself.[3][7]
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species.[11] Red- and yellow-coded regions indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue-coded regions indicate positive potential (electron-poor) and are sites for nucleophilic attack.[3][11] For 2-propionylpyrimidine, MEP analysis would likely highlight the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen as regions of negative potential, making them key sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of bonding and charge distribution.[12] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E2) associated with these interactions quantifies the extent of intramolecular charge transfer and delocalization.[13] This analysis can confirm the presence and strength of intramolecular hydrogen bonds in the enol tautomer and reveal hyperconjugative effects that contribute to overall molecular stability.[12][13]

Spectroscopic Analysis: Bridging Theory and Experiment

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By calculating vibrational frequencies, NMR chemical shifts, and electronic transitions, we can validate experimental findings and assign spectral features with high confidence.

  • Vibrational Spectroscopy (FT-IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule.[14] Comparing the calculated spectrum with the experimental one helps in the assignment of complex vibrational modes. For pyrimidine, studies have shown that intermolecular interactions like hydrogen bonding can cause characteristic blue shifts (shifts to higher energy) in certain ring modes, a phenomenon that can be accurately modeled computationally.[12]

  • NMR Spectroscopy (¹H & ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These theoretical values, when correlated with experimental data, are crucial for confirming the correct structure, especially for distinguishing between tautomers.[5] For instance, the enolic proton in related compounds gives a characteristic downfield signal in the ¹H NMR spectrum, which can be predicted computationally.[6]

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption maxima (λmax) in a UV-Vis spectrum.[8] This analysis is directly related to the HOMO-LUMO gap, as the primary electronic transition is often from the HOMO to the LUMO.[3][10]

Molecular Docking: Predicting Biological Interactions

Given the broad biological activity of pyrimidine derivatives, molecular docking is a crucial computational technique to predict and analyze the binding of 2-propionylpyrimidine to protein targets.[1][15] Docking simulations place a ligand into the binding site of a receptor and score the interaction, typically as a binding energy in kcal/mol, to estimate binding affinity.[16][17]

Potential Therapeutic Targets

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of protein families.[18] Potential targets for 2-propionylpyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle and established targets in cancer therapy.[15]

  • Proteases: Such as the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[19][20]

  • Topoisomerases and HSP90: Important targets in oncology, involved in DNA replication and protein folding, respectively.[21]

Step-by-Step Molecular Docking Protocol

The following protocol outlines a standard workflow using widely accepted tools like AutoDock.[16][17] This system is self-validating; a crucial first step is to remove the native ligand from a crystal structure, re-dock it, and confirm that the predicted pose is very close to the experimental one (RMSD < 2.0 Å).[15]

  • Ligand Preparation:

    • Draw the 2D structure of 2-propionylpyrimidine (likely the more stable tautomer predicted by DFT) using software like ChemDraw.

    • Convert the 2D structure to a 3D model and perform energy minimization using a program like Chem3D or Avogadro.

    • Save the structure in a suitable format (e.g., .pdb or .mol2).

    • Use AutoDock Tools to assign charges (e.g., Gasteiger charges), merge non-polar hydrogens, and define rotatable bonds, saving the final structure as a .pdbqt file.[16]

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[16][17]

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein.[17]

    • Save the prepared protein as a .pdbqt file.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire active site of the protein. The coordinates are often centered on the position of the original co-crystallized ligand.[17]

  • Docking Execution:

    • Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm (LGA).[17] This algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding modes.

    • Set the number of runs to a high value (e.g., 100) to ensure thorough sampling of the conformational space.[17]

  • Analysis of Results:

    • Analyze the output to identify the binding pose with the lowest predicted binding energy.

    • Visualize the ligand-protein complex using software like PyMOL or Discovery Studio to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with specific amino acid residues in the active site.

References

An In-depth Technical Guide to the Reactivity and Stability of the 2-Acylpyrimidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a vast array of therapeutic agents.[1][2] When functionalized with an acyl group at the 2-position, the resulting 2-acylpyrimidine moiety becomes a highly versatile and reactive scaffold. Its unique electronic properties, born from the synergy between a π-deficient heterocycle and an electron-withdrawing carbonyl group, dictate a rich and nuanced chemical behavior. This guide provides a comprehensive exploration of the reactivity and stability of the 2-acylpyrimidine core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the electronic underpinnings of its reactivity, detail key transformations, analyze stability considerations crucial for drug design, and provide validated experimental protocols.

The Electronic Landscape of the 2-Acylpyrimidine Core

To understand the reactivity of the 2-acylpyrimidine moiety, one must first appreciate the electronic nature of the parent pyrimidine ring. As a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, pyrimidine is classified as a π-deficient system.[3][4] This deficiency arises from the high electronegativity of the nitrogen atoms, which inductively withdraw electron density from the ring's carbon atoms.

Key Electronic Characteristics:

  • π-Deficiency: The electron density is significantly reduced at the C2, C4, and C6 positions, rendering them highly electrophilic. The C5 position is less affected and retains more benzenoid character.[4][5]

  • Weak Basicity: Compared to pyridine (pKa of conjugate acid ≈ 5.30), pyrimidine is a much weaker base (pKa ≈ 1.23). The second nitrogen atom deactivates the ring towards protonation.[3][4]

  • Activating Effect of the 2-Acyl Group: The introduction of an electron-withdrawing acyl group at the C2 position profoundly amplifies these electronic traits. It further depletes electron density from the pyrimidine ring and, critically, renders the carbonyl carbon exceptionally electrophilic. This heightened electrophilicity is the primary driver of the moiety's characteristic reactivity.

The confluence of these factors makes the 2-acylpyrimidine a system primed for nucleophilic attack, both at the exocyclic carbonyl carbon and, under certain conditions, at the ring itself.

Patterns of Reactivity: A Tale of Two Electrophiles

The reactivity of 2-acylpyrimidines is dominated by two key electrophilic sites: the carbonyl carbon of the acyl group and the electron-deficient carbon atoms of the pyrimidine ring.

Nucleophilic Addition to the Carbonyl Group

This is the most facile and common reaction pathway for 2-acylpyrimidines. The carbonyl carbon is highly polarized and activated, making it an excellent substrate for a wide range of nucleophiles.[6][7] This reaction proceeds via a tetrahedral intermediate, transforming the sp² hybridized carbonyl carbon into an sp³ hybridized center.[7][8]

Caption: General mechanism of nucleophilic addition to a 2-acylpyrimidine.

Common Transformations:

  • Reduction to Alcohols: Treatment with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily reduces the carbonyl to a secondary alcohol. NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents, offering greater functional group tolerance.[9]

  • Reaction with Organometallics: Grignard (RMgX) and organolithium (RLi) reagents attack the carbonyl carbon to form tertiary alcohols after an acidic workup. These reactions require strictly anhydrous conditions to prevent quenching of the organometallic reagent.[10][11]

  • Formation of Imines and Hemiaminals: Primary amines react to form imines, while secondary amines can yield enamines.[11] Notably, the strong electron-withdrawing nature of the pyrimidine ring can stabilize hemiaminal intermediates, which are typically transient. Stable hemiaminals have been isolated from reactions between 2-aminopyrimidines and certain aldehydes.[12]

Keto-Enol Tautomerism

Like other carbonyl compounds with α-hydrogens, 2-acylpyrimidines can exist in equilibrium with their enol tautomers. The acidity of the α-protons is significantly enhanced by both the adjacent carbonyl and the powerfully electron-withdrawing pyrimidine ring.[13]

Caption: Keto-enol equilibrium in 2-acylpyrimidine systems.

While the keto form generally predominates in aqueous solutions, the enol content can be significant and is influenced by solvent polarity.[13][14] The resulting enol or enolate is a potent nucleophile, enabling α-functionalization reactions such as alkylations and aldol condensations.

Nucleophilic Aromatic Substitution (SNAr)

The π-deficient pyrimidine ring is susceptible to SNAr, a reaction facilitated by the presence of a good leaving group and strong electron-withdrawing substituents.[1][3] The 2-acyl group is a powerful activating group for SNAr at the C4 and C6 positions. If a leaving group (e.g., a halide) is present at these positions, it can be readily displaced by nucleophiles.

It is noteworthy that modifying the 2-acyl group itself into a sulfonyl group (2-sulfonylpyrimidine) creates a highly effective electrophile for SNAr directly at the C2 position, a strategy leveraged for chemoselective protein arylation.[15]

Stability Profile: A Critical Consideration for Drug Development

The very electronic features that make 2-acylpyrimidines reactive also render them susceptible to degradation under certain conditions. A thorough understanding of their stability is paramount for their application in medicinal chemistry.

Hydrolytic Stability

The principal stability concern for 2-acylpyrimidines is hydrolysis of the acyl C-C bond or the C-N bond of the pyrimidine ring. The electrophilic carbonyl carbon is vulnerable to attack by water or, more rapidly, hydroxide ions.

  • Alkaline Hydrolysis: Under basic conditions, hydroxide attack on the carbonyl carbon can lead to cleavage, ultimately yielding the corresponding 2-pyrimidinecarboxylate or 2-hydroxypyrimidine. The rate of hydrolysis is highly dependent on the electronic nature of other substituents on the ring.[16]

  • Acidic Hydrolysis: In strong acid, protonation of a ring nitrogen can further activate the carbonyl group towards nucleophilic attack by water.

The hydrolytic lability of this moiety is a critical parameter to assess during drug development, as it directly impacts shelf-life and in vivo bioavailability.

Table 1: Factors Influencing the Stability of 2-Acylpyrimidines

FactorEffect on StabilityRationale
pH Decreased stability at high and low pHSusceptibility to base- and acid-catalyzed hydrolysis.
Steric Hindrance Increased stabilityBulky groups near the carbonyl can sterically shield it from nucleophilic attack by water/hydroxide.
Electron-Donating Groups Increased stabilityEDGs on the pyrimidine ring can partially offset the ring's π-deficiency, slightly deactivating the carbonyl.
Electron-Withdrawing Groups Decreased stabilityEWGs on the pyrimidine ring exacerbate the carbonyl's electrophilicity, increasing its susceptibility to hydrolysis.[16]
Reductive Stability

While the acyl group is readily reduced, the pyrimidine ring itself is more robust. Catalytic hydrogenation under harsh conditions (high pressure, aggressive catalysts) can reduce the aromatic ring, but this is not a typical liability under standard synthetic or physiological conditions. However, the potential for reductive cleavage of bicyclic systems containing a pyrimidine ring has been noted under specific, potent reducing conditions.[17]

Key Experimental Protocols

The following protocols are designed as self-validating systems, providing a reliable framework for the synthesis and analysis of 2-acylpyrimidines.

Protocol 1: Synthesis of 2-Acetylpyrimidine via Grignard Reaction

This protocol describes the synthesis from a commercially available precursor, 2-cyanopyrimidine. The causality for this choice is the direct and generally high-yielding conversion to the desired ketone.

Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the flask to 0 °C.

  • Grignard Formation: In the dropping funnel, prepare methylmagnesium bromide (1.1 eq) in diethyl ether.

  • Precursor Addition: Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous THF (20 mL) and add it to the reaction flask.

  • Reaction: Add the Grignard reagent dropwise to the pyrimidine solution, maintaining the temperature below 5 °C. Stir at this temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Validation Checkpoint 1: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The absence of the nitrile starting material validates the completion of the addition step.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Validation Checkpoint 2: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The expected spectral data serves as the final validation of the protocol's success.

Protocol 2: NaBH₄ Reduction of 2-Acetylpyrimidine

This protocol details the selective and mild reduction of the ketone to the corresponding secondary alcohol. The choice of NaBH₄ is based on its chemoselectivity for the carbonyl over the pyrimidine ring and its operational simplicity.[9]

Workflow cluster_main Protocol: NaBH₄ Reduction start Dissolve 2-acetylpyrimidine in Methanol (0 °C) add_nabh4 Add NaBH₄ (1.5 eq) portion-wise start->add_nabh4 stir Stir at 0 °C for 30 min, then RT for 1 hr add_nabh4->stir monitor TLC/LC-MS Check: Starting Material Consumed? stir->monitor monitor->stir No, stir longer quench Quench with Acetone, then H₂O monitor->quench Yes concentrate Concentrate in vacuo to remove Methanol quench->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Purify via Column Chromatography extract->purify end Validated Product: 1-(Pyrimidin-2-yl)ethanol purify->end

Caption: Experimental workflow for the reduction of 2-acetylpyrimidine.

Methodology:

  • Dissolution: Dissolve 2-acetylpyrimidine (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate against the starting material. Complete consumption of the starting material validates the reaction's endpoint.

  • Quenching: Cool the mixture to 0 °C and carefully quench the excess NaBH₄ by adding acetone (5 mL), followed by water (10 mL).

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield 1-(pyrimidin-2-yl)ethanol.

Conclusion

The 2-acylpyrimidine moiety is a privileged scaffold characterized by a high degree of reactivity centered on its electrophilic carbonyl group. This reactivity, a direct consequence of the pyrimidine ring's inherent π-deficiency, allows for a plethora of synthetic transformations, making it an invaluable intermediate in the construction of complex molecular architectures. However, this same electronic profile introduces a liability towards hydrolysis, a critical parameter that must be carefully managed and evaluated in the context of drug design and development. By understanding the fundamental principles of its electronic structure, reactivity patterns, and stability profile, researchers can effectively harness the synthetic potential of 2-acylpyrimidines while mitigating their inherent instabilities, paving the way for the discovery of novel therapeutics.

References

Navigating the Chemical Landscape of Pyrimidine Ketones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents and natural products.[1][2] When functionalized with a ketone moiety, this privileged scaffold unlocks a vast and diverse chemical space with significant potential for drug discovery. This guide provides an in-depth exploration of the chemical space of pyrimidine ketones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to access this chemical class, explore their structure-activity relationships (SAR), and highlight their applications, with a particular focus on their role as potent kinase inhibitors. This document is designed to be a practical and comprehensive resource, bridging fundamental chemistry with real-world applications in the pharmaceutical industry.

The Significance of the Pyrimidine Ketone Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, present in nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[3][4] Its inherent chemical properties, including its π-deficient nature, make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[5][6] The introduction of a ketone group onto the pyrimidine ring provides a crucial handle for both synthetic diversification and biological interaction. The carbonyl group can act as a hydrogen bond acceptor, a key feature for binding to enzyme active sites, and its reactivity allows for a plethora of chemical transformations to explore the surrounding chemical space.

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[1][7][8][9] Notably, the pyrimidine scaffold is a recurring motif in a multitude of FDA-approved drugs, underscoring its therapeutic relevance.[10] The exploration of pyrimidine ketones, therefore, represents a fertile ground for the discovery of novel therapeutic agents.

Charting the Chemical Space: Structural Diversity and Key Motifs

The chemical space of pyrimidine ketones is defined by the substitution patterns on the pyrimidine ring and the nature of the acyl group. The positions on the pyrimidine ring (2, 4, 5, and 6) offer distinct electronic environments, influencing the reactivity and biological activity of the resulting ketone.

  • Position of the Ketone: The placement of the acyl group at the 2-, 4-, or 5-position significantly impacts the molecule's properties. For instance, acyl groups at the 2- and 4-positions are directly influenced by the ring nitrogens, affecting their electrophilicity.[11]

  • Ring Substituents: The nature and position of other substituents on the pyrimidine ring (e.g., amino, hydroxyl, alkyl, aryl groups) are critical for modulating the molecule's physicochemical properties (solubility, lipophilicity) and its interaction with biological targets. These substituents can be strategically introduced to optimize potency, selectivity, and pharmacokinetic profiles.[3][12]

  • Acyl Group Variation: The R group of the ketone (R-C=O) provides a major vector for diversification. Varying this group from simple alkyl or aryl moieties to more complex heterocyclic systems allows for fine-tuning of the molecule's shape, size, and electronic properties to achieve desired biological activity.

Synthetic Strategies for Accessing Pyrimidine Ketones

A multitude of synthetic methodologies have been developed to construct the pyrimidine ketone scaffold. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Classical Condensation Reactions

The cornerstone of pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species.[13]

  • The Biginelli Reaction: This well-established one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward entry to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[12][14] While not directly yielding ketones in all variations, modifications of this reaction can be employed.

Modern Catalytic and Multi-component Approaches

Recent advances in organic synthesis have provided more efficient and versatile methods for constructing pyrimidine ketones.

  • Copper-Catalyzed Cyclization: Copper catalysts have proven effective in promoting the cyclization of ketones with nitriles to afford diversely functionalized pyrimidines.[13][15][16] This method offers a broad substrate scope and good functional group tolerance.

  • [3+3] Annulation Reactions: The annulation of amidines with α,β-unsaturated ketones is a powerful strategy for constructing the pyrimidine ring.[13][17] This approach allows for the direct incorporation of a pre-functionalized ketone moiety.

  • Oxidative Annulation: An oxidative annulation strategy involving anilines, aryl ketones, and a methine equivalent like DMSO can be used to synthesize 4-arylpyrimidines.[15]

Experimental Protocol: Copper-Catalyzed Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol provides a general procedure for the synthesis of a pyrimidine ketone derivative via a copper-catalyzed reaction of a ketone with a nitrile, a method noted for its efficiency and broad applicability.[13][15][16]

Materials:

  • Substituted ketone (1.0 mmol)

  • Substituted nitrile (2.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the substituted ketone (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium tert-butoxide (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the tube, followed by the substituted nitrile (2.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrimidine ketone.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Pyrimidine Ketones in Drug Discovery: A Focus on Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][18] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrimidine scaffold is a "privileged" structure in kinase inhibitor design, capable of forming key hydrogen bonding interactions with the hinge region of the kinase active site.[10][19]

The ketone functionality in pyrimidine ketones can serve multiple purposes in kinase inhibition:

  • Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the kinase active site.

  • Metabolic "Soft Spot": In some cases, the ketone can be a site of metabolic reduction.[20] While this can be a liability, medicinal chemists can also leverage this property to design prodrugs or to modulate the pharmacokinetic profile of a compound.

  • Scaffold for Further Functionalization: The ketone can be a synthetic handle for introducing additional functionalities to probe deeper pockets within the kinase active site, potentially leading to increased potency and selectivity.

Structure-Activity Relationships (SAR) of Pyrimidine Ketone Kinase Inhibitors

The biological activity of pyrimidine ketone derivatives is highly dependent on the substitution pattern around the core scaffold.[3][4][12] SAR studies are crucial for optimizing these molecules into potent and selective drug candidates.

Position Substituent Effect on Kinase Inhibition
2 Often occupied by an amino group or a substituted amine to interact with the hinge region.
4 Frequently substituted with an aryl or heteroaryl group that can extend into the solvent-exposed region or a hydrophobic pocket.
5 Substitution at this position can influence the overall conformation of the molecule and can be used to improve selectivity.
6 Can be modified to enhance potency and modulate physicochemical properties.
Ketone Moiety The nature of the R group in the ketone is critical for binding affinity and can be tailored to specific kinase targets.
Signaling Pathway Visualization

The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by pyrimidine ketone inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Kinase Cascade (e.g., RAF-MEK-ERK) Kinase Cascade (e.g., RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., RAF-MEK-ERK) Phosphorylates and Activates Pyrimidine Ketone Inhibitor Pyrimidine Ketone Inhibitor Pyrimidine Ketone Inhibitor->Kinase Cascade (e.g., RAF-MEK-ERK) Inhibits Transcription Factors Transcription Factors Kinase Cascade (e.g., RAF-MEK-ERK)->Transcription Factors Activates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Transcription Factors->Cell Proliferation, Survival, etc. Regulates Gene Expression

Caption: Generic Kinase Signaling Pathway Targeted by Pyrimidine Ketone Inhibitors.

Bioisosteric Replacements of the Ketone Moiety

In drug design, bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.[21] The ketone group in pyrimidine ketones can be replaced with various bioisosteres to modulate properties such as metabolic stability, potency, and selectivity.

  • Aryl Halides: Aryl halides have been investigated as bioisosteres for cyclic ketones, leading to enhanced inhibitory activity in some cases.[22]

  • Heterocycles: Replacing the ketone with a five-membered heterocycle can alter the hydrogen bonding capacity and lipophilicity of the molecule.[23]

  • Amides and Sulfonamides: These groups can mimic the hydrogen bonding properties of the ketone while potentially offering improved metabolic stability.

The following diagram illustrates the concept of bioisosteric replacement for a pyrimidine ketone.

Bioisosteric_Replacement Original Pyrimidine Core Ketone Moiety (C=O) Replacement Pyrimidine Core Bioisostere (e.g., Aryl Halide, Amide) Original:f1->Replacement:f1 Bioisosteric Replacement (Improves PK/PD)

Caption: Bioisosteric Replacement of the Ketone Moiety in a Pyrimidine Scaffold.

Conclusion and Future Perspectives

The chemical space of pyrimidine ketones represents a rich and rewarding area for drug discovery. Their synthetic accessibility, coupled with their proven track record as privileged scaffolds for interacting with key biological targets, ensures their continued relevance in medicinal chemistry. Future efforts in this field will likely focus on the development of more selective and potent inhibitors, particularly in the realm of kinase-targeted therapies. The exploration of novel synthetic methodologies, the application of computational chemistry for rational design, and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of the next generation of pyrimidine ketone-based therapeutics.

References

Literature review of 2-substituted pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Substituted Pyrimidines for Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Privileged 2-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids—the very blueprint of life.[1][2] Its inherent biological significance and ability to engage in crucial hydrogen bonding and π-π stacking interactions have cemented its status as a "privileged scaffold".[1] Within this class, 2-substituted pyrimidines are of paramount importance, appearing in a vast array of FDA-approved therapeutics for oncology, infectious diseases, and neurological disorders.[1][3][4][5][6] Drugs like Imatinib, Palbociclib, and Zidovudine all feature this critical moiety, underscoring the relentless demand for efficient, scalable, and versatile synthetic routes to access novel analogues.[3][4]

This guide provides an in-depth exploration of the core synthetic strategies for constructing 2-substituted pyrimidines. Moving beyond a simple recitation of methods, we will dissect the underlying chemical principles, explain the causality behind experimental choices, and provide field-proven protocols to empower researchers in their quest for the next generation of therapeutics.

Part 1: Foundational Strategies - Building the Pyrimidine Core

The classical approach to pyrimidine synthesis involves the condensation of a three-carbon dielectrophile with a nitrogen-containing dinucleophile like an amidine, guanidine, or urea.[1] The Pinner synthesis stands as the archetypal example of this strategy.

The Pinner Synthesis: A Classic Cyclocondensation

The Pinner synthesis is the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester or malonic ester) with an amidine.[7][8] This method is robust and remains a workhorse for creating the foundational pyrimidine ring.

Causality Behind the Mechanism: The reaction's success hinges on the distinct electrophilic and nucleophilic characters of the reactants. The 1,3-dicarbonyl provides the C4-C5-C6 fragment, while the amidine provides the N1-C2-N3 fragment. The acidic or basic catalyst is crucial for activating the reactants and facilitating the key cyclization and dehydration steps.

Mechanism of the Pinner Synthesis The mechanism proceeds through nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrimidine ring.

Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine Initial_Adduct Initial Adduct Amidine->Initial_Adduct Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Initial_Adduct Cyclized_Intermediate Cyclized Dihydropyrimidine Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine 2-Substituted Pyrimidine Cyclized_Intermediate->Pyrimidine Dehydration (-H₂O)

Caption: Key mechanistic steps of the Pinner pyrimidine synthesis.

Critical Experimental Insight: The Pinner synthesis is highly sensitive to reaction conditions, particularly the presence of water.[9] Anhydrous conditions are paramount because the key imidate salt intermediate (a "Pinner salt") is susceptible to hydrolysis, which can lead to the formation of undesired ester byproducts instead of the pyrimidine.[9] Therefore, oven-dried glassware, anhydrous solvents, and reaction under an inert atmosphere are essential for maximizing yields.

Field-Proven Protocol: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine [9]

This protocol is based on the classical Pinner condensation, emphasizing anhydrous conditions to prevent side reactions.

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous ethanol.

  • Amidine Generation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetamidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 equivalents). Stir the resulting suspension for 30 minutes at room temperature. This in-situ generation of the free amidine base is critical to avoid degradation and moisture absorption.

  • Diketone Addition: Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Carefully neutralize with 1M HCl and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure pyrimidine derivative.

Part 2: Synthesis via Functionalization of Pre-formed Pyrimidine Cores

For accessing diverse libraries of 2-substituted pyrimidines, modifying a pre-existing pyrimidine ring is often the most efficient strategy. Commercially available 2-chloropyrimidines and 2-thiopyrimidines are common and versatile starting points.

The Versatile 2-Chloropyrimidine Intermediate

2-Chloropyrimidines are excellent electrophiles for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The chlorine atom at the C2 position is activated by the electron-withdrawing nature of the two ring nitrogens, making it a good leaving group.

2.1.1 Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing heteroatom nucleophiles (O, N, S) at the C2 position. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Workflow for SNAr on 2-Chloropyrimidine

SNAr_Workflow Start 2-Chloropyrimidine Reaction Reaction Vessel (Heat, Microwave) Start->Reaction Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Reaction Base Base (e.g., Et₃N, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane, DMF) Solvent->Reaction Product 2-Substituted Pyrimidine Reaction->Product SɴAr Reaction

Caption: General experimental workflow for SNAr reactions.

  • 2-Aminopyrimidines: Direct reaction of a 2-chloropyrimidine with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), readily affords 2-aminopyrimidines.[3][10] Microwave irradiation can drastically reduce reaction times compared to conventional heating.[11]

  • 2-Alkoxypyrimidines: An alcohol in the presence of a strong base (e.g., sodium hydride or sodium alkoxide) will displace the chloride to form 2-alkoxy or 2-aryloxypyrimidines.[12][13]

  • 2-Alkylthiopyrimidines: Thiolates, generated from thiols and a base, are excellent nucleophiles and react smoothly with 2-chloropyrimidines to give 2-alkylthiopyrimidines.[14]

2.1.2 Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of C-C and C-N bonds, and these methods are widely applied to 2-chloropyrimidines.[15][16] This approach allows for the introduction of aryl, heteroaryl, and alkyl groups that are inaccessible via classical condensation or SNAr.

Key Cross-Coupling Reactions:

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki Coupling Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, Pd(OAc)₂ with ligandC-C (Aryl/Vinyl)
Buchwald-Hartwig Amination AminePd₂(dba)₃ with ligand (e.g., Xantphos)C-N
Sonogashira Coupling Terminal AlkynePd catalyst with Cu(I) co-catalystC-C (Alkynyl)
Negishi Coupling Organozinc ReagentPd or Ni catalystC-C (Alkyl/Aryl)
Kumada Coupling Grignard Reagent (R-MgX)Pd or Ni catalystC-C (Alkyl/Aryl)

Causality in Catalyst Selection: The choice of catalyst, and particularly the ligand, is critical. Ligands like triphenylphosphine (PPh₃), Xantphos, or DPPF are not mere spectators; they modulate the electronic and steric properties of the metal center (usually Palladium).[16] This tuning is essential for promoting the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while preventing side reactions. For instance, bulky, electron-rich phosphine ligands often accelerate the reductive elimination step, which is crucial for high product turnover.

Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex R¹-X OxAdd Oxidative Addition PdII_R2_Complex R¹-Pd(II)L₂-R² PdII_Complex->PdII_R2_Complex R²-B(OH)₂ + Base Transmetal Transmetalation PdII_R2_Complex->Pd0 R¹-R² RedElim Reductive Elimination PyrCl 2-Cl-Pyrimidine (R¹-X) Boronic Boronic Acid (R²-B(OH)₂) Base Base Product 2-R²-Pyrimidine (R¹-R²)

Caption: Generalized catalytic cycle for the Suzuki cross-coupling.

A Note on Selectivity: In di- or tri-chlorinated pyrimidines, the site of reaction is dictated by electronics. Cross-coupling and SNAr reactions generally favor the C4 position over the C2 position, which is in turn favored over the C5 position.[17] However, recent studies have shown that careful selection of ligands and conditions can invert this selectivity, providing powerful tools for chemists to functionalize the desired position.[17]

The 2-Thio and 2-Sulfonyl Pyrimidine Route

An alternative to using 2-halopyrimidines is to start from 2-thiopyrimidines (pyrimidine-2-thiones), which can be synthesized via condensation reactions using thiourea.[18][19]

  • S-Alkylation: The thiol group is readily alkylated using an alkyl halide (e.g., methyl iodide) and a base to form a 2-alkylthiopyrimidine.[20]

  • Oxidation to a Leaving Group: The resulting 2-alkylthioether is a poor leaving group. However, it can be oxidized to a much more reactive sulfoxide or sulfone using an oxidant like m-chloroperoxybenzoic acid (mCPBA).[21][22]

  • Displacement: The 2-alkylsulfonyl group is an excellent leaving group, comparable to a halide, and can be displaced by a wide range of nucleophiles under milder conditions than those required for the corresponding chloride.[22][23] This two-step sequence (oxidation then displacement) is a highly effective strategy for introducing amines, alkoxides, and even carbon nucleophiles.

Protocol: Two-Step Synthesis of a 2-Aminopyrimidine via a Sulfonyl Intermediate [22]

This protocol outlines the conversion of a 2-methylthiopyrimidine to a 2-aminopyrimidine.

Step A: Oxidation to the Sulfone

  • Dissolution: Dissolve 4,6-dimethoxy-2-(methylthio)pyrimidine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add mCPBA (2.0-3.0 equivalents) portion-wise, maintaining the temperature at 0 °C. The use of excess oxidant ensures complete conversion to the sulfone.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 2-methylsulfonylpyrimidine, which can often be used in the next step without further purification.

Step B: Nucleophilic Displacement

  • Reaction Setup: Dissolve the crude 2-methylsulfonylpyrimidine (1.0 equivalent) in a suitable solvent such as dioxane or DMF.

  • Nucleophile Addition: Add the desired amine (1.1-1.5 equivalents) and a base such as K₂CO₃ or Et₃N.

  • Heating: Heat the reaction mixture (e.g., 80-100 °C) until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Purify the crude product by column chromatography to afford the desired 2-aminopyrimidine.

Part 3: Modern and Emergent Synthetic Methodologies

While classical methods are reliable, modern organic synthesis prioritizes efficiency, atom economy, and sustainability.

Multicomponent Reactions (MCRs)

MCRs involve combining three or more reactants in a single pot to form a product that contains portions of all starting materials.[24] This approach is highly efficient, reducing the number of synthetic steps, purification operations, and waste generated. One-pot syntheses of 2-aminopyrimidines from ketones, arylacetylenes, and guanidine have been reported, providing rapid access to complex structures.[24]

Green Chemistry Approaches

There is a growing emphasis on developing more environmentally benign synthetic routes.[25]

  • Ultrasound-Assisted Synthesis: Ultrasonic irradiation promotes reactions through acoustic cavitation, creating localized hot spots that can dramatically increase reaction rates and yields, often under milder conditions and in greener solvents like water.[25]

  • Microwave-Assisted Synthesis: Microwave heating can significantly shorten reaction times from hours to minutes by efficiently heating the reaction mixture.[11] This is particularly effective for SNAr and cross-coupling reactions.

Conclusion and Future Outlook

The synthesis of 2-substituted pyrimidines is a mature yet continually evolving field. While foundational methods like the Pinner synthesis and functionalization of 2-chloropyrimidines remain central to the discipline, the future lies in the development of more sophisticated and sustainable strategies. The increasing application of transition-metal catalysis to achieve previously challenging transformations, the design of novel multicomponent reactions for rapid library synthesis, and the adoption of green chemistry principles will undoubtedly accelerate the discovery of new pyrimidine-based therapeutics.[1][20] For the medicinal chemist, a deep understanding of these varied synthetic tools is not just advantageous—it is essential for navigating the complex landscape of modern drug development.

References

Methodological & Application

Application Notes & Protocols for Evaluating the In Vitro Anticancer Activity of 1-(Pyrimidin-2-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-202601-P2P

Abstract: The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents with a broad spectrum of biological activities, including oncology.[1][2] This document provides a comprehensive framework for the initial in vitro evaluation of a novel pyrimidine derivative, 1-(Pyrimidin-2-YL)propan-1-one (hereafter referred to as P-2-P), as a potential anticancer agent. While specific biological data for P-2-P is not yet widely published, its structural similarity to other biologically active pyrimidines warrants a thorough investigation.[1] These application notes offer a logical, multi-assay workflow designed for researchers and drug development professionals. The protocols detailed herein guide users from initial high-throughput cytotoxicity screening to the elucidation of the underlying mechanisms of action, including apoptosis induction and cell cycle modulation.

Introduction to this compound (P-2-P)

This compound is a small molecule featuring a pyrimidine ring linked to a propanone group.

  • IUPAC Name: 1-pyrimidin-2-ylpropan-1-one

  • CAS Number: 54643-09-3[3]

  • Molecular Formula: C₇H₈N₂O[4]

  • Molecular Weight: 136.15 g/mol [4]

The strategic workflow presented in this guide is designed to systematically characterize the cytotoxic and cytostatic potential of P-2-P against a panel of cancer cell lines, providing the foundational data necessary for go/no-go decisions in the early stages of the drug discovery pipeline.[5][6]

cluster_0 Overall Experimental Workflow Start Compound of Interest This compound Screening Part 1: Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanism Part 2 & 3: Mechanistic Studies IC50->Mechanism If cytotoxic Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle WesternBlot Part 4: Protein-Level Confirmation (Western Blot) Apoptosis->WesternBlot CellCycle->WesternBlot End Data Synthesis & Candidate Assessment WesternBlot->End cluster_1 Apoptosis Assay Workflow Treat Treat Cells with P-2-P (e.g., 24h) Harvest Harvest & Wash Cells (Cold PBS) Treat->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI (15 min, RT, Dark) Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Interpret Interpret Quadrants: Live, Early/Late Apoptotic, Necrotic Analyze->Interpret G1 G1 (2n DNA) S S (Synthesis) G1->S G1/S Checkpoint G0 G0 (Quiescent) G1->G0 G2M G2/M (4n DNA) S->G2M G2M->G1 Mitosis

References

Application Notes & Protocols for the Evaluation of Pyrimidine Ketone Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrimidine Ketones in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key goal in modern drug discovery is the development of targeted anti-inflammatory agents with improved efficacy and safety profiles.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Pyrimidine ketone derivatives, in particular, have emerged as a promising class of compounds with significant anti-inflammatory potential.[4][5][6][7] Their mechanism of action often involves the modulation of key inflammatory mediators and signaling pathways. This guide provides a comprehensive suite of validated in vitro and in vivo assays to rigorously characterize the anti-inflammatory properties of novel pyrimidine ketone derivatives, intended for researchers and scientists in drug development.

I. In Vitro Efficacy Screening: A Multi-tiered Approach

A hierarchical screening cascade is essential to identify and characterize the anti-inflammatory activity of pyrimidine ketone derivatives. This section details critical cell-free and cell-based assays to elucidate their mechanism of action.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[8][9][10] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a clinically validated strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[10] Several pyrimidine derivatives have been identified as selective COX-2 inhibitors.[4][7] This assay directly quantifies the inhibitory potential of test compounds on recombinant human COX-2 activity.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits.[11]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.

    • Prepare a stock solution of the pyrimidine ketone derivative (test inhibitor) in DMSO. Create a dilution series to determine the IC50 value.

    • Prepare the Arachidonic Acid (substrate) solution by reconstituting it in ethanol and then diluting with NaOH as per the kit instructions.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer to the "Enzyme Control" wells.

    • Add a known COX-2 inhibitor (e.g., Celecoxib) to the "Inhibitor Control" wells.[11]

    • Add the various dilutions of the pyrimidine ketone derivative to the sample wells.

    • If the solvent used for the test compounds might affect the enzyme activity, include a "Solvent Control" well.

    • Add the diluted COX-2 enzyme to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin kinetic measurement of fluorescence (λEx = 535 nm / λEm = 587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: COX-2 Inhibition

CompoundIC50 (µM) for COX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyrimidine Ketone A0.5>200
Pyrimidine Ketone B2.185
Celecoxib (Control)0.05>500
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[12] This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[13] Overproduction of NO contributes to vasodilation, cytotoxicity, and tissue damage. Therefore, inhibiting NO production is a key target for anti-inflammatory therapies.[13][14]

Experimental Protocol: Griess Assay for Nitrite Quantification

This protocol is based on the principle of measuring nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[14][15]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[13][14]

    • Pre-treat the cells with various concentrations of the pyrimidine ketone derivatives for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.[13][14] Include a vehicle control (no LPS) and an LPS-only control.

  • Nitrite Measurement (Griess Reaction):

    • After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[14]

    • Incubate at room temperature for 10 minutes, protected from light. A pink/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis and Cell Viability:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

    • It is crucial to perform a parallel cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.[13][14]

Data Presentation: Inhibition of NO Production

CompoundNO Production IC50 (µM)Cell Viability (at IC50)
Pyrimidine Ketone A12.5>95%
Pyrimidine Ketone B28.1>95%
L-NAME (Control)50.2>95%

Experimental Workflow: In Vitro Anti-inflammatory Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Pyrimidine Ketone Derivatives COX2_Assay COX-2 Inhibition Assay (Cell-Free) Compound->COX2_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 Cells) Compound->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA) COX2_Assay->Cytokine_Assay Active Compounds NO_Assay->Cytokine_Assay Active Compounds Signaling_Assay Signaling Pathway Analysis (NF-κB & MAPK) Cytokine_Assay->Signaling_Assay Paw_Edema Carrageenan-Induced Paw Edema Model Signaling_Assay->Paw_Edema Lead Candidates

Caption: A tiered approach for evaluating pyrimidine ketone derivatives.

Pro-inflammatory Cytokine Quantification

Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are pivotal in amplifying and sustaining inflammatory responses.[16][17] Measuring the ability of pyrimidine ketone derivatives to suppress the production of these cytokines in LPS-stimulated macrophages provides a direct assessment of their anti-inflammatory activity.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection:

    • Culture and treat RAW 264.7 cells with test compounds and LPS as described in the NO production assay (Section 1.2).

    • Collect the cell culture supernatants, which will contain the secreted cytokines.

  • ELISA Procedure (Sandwich ELISA): [18]

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.[18][19]

    • The wells of the microplate are pre-coated with a capture antibody specific for the target cytokine.

    • Add standards and supernatant samples to the wells and incubate. The cytokine binds to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine.

    • Wash again and add Avidin-HRP (Horseradish Peroxidase), which binds to the biotin.

    • After a final wash, add a TMB substrate solution. The HRP enzyme catalyzes a color change.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples from the respective standard curve.

    • Calculate the percentage inhibition of cytokine production for each compound.

Data Presentation: Cytokine Inhibition

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Pyrimidine Ketone A8.915.2
Pyrimidine Ketone B21.435.8
Dexamethasone (Control)0.10.5

II. Elucidating Molecular Mechanisms: Signaling Pathway Analysis

To understand how pyrimidine ketone derivatives exert their anti-inflammatory effects, it is crucial to investigate their impact on key intracellular signaling pathways that regulate the expression of inflammatory mediators.

NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[20] In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including COX-2, iNOS, and various cytokines.[21] Inhibition of NF-κB activation is a highly sought-after therapeutic strategy.

Signaling Pathway: NF-κB Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_IkBa NF-κB/IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB IκBα Degradation Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Genes Induces

Caption: Simplified NF-κB signaling cascade upon LPS stimulation.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[20][22][23]

  • Cell Transfection:

    • Use a cell line (e.g., HEK293 or RAW 264.7) stably or transiently transfected with a luciferase reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[24][25]

    • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[20]

  • Cell Treatment:

    • Plate the transfected cells and allow them to adhere.

    • Pre-treat with pyrimidine ketone derivatives for 1 hour.

    • Stimulate with an NF-κB activator, such as TNF-α or LPS, for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a specific lysis buffer.

    • Use a dual-luciferase reporter assay system.[20]

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate and measure its luminescence in the same sample.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells.

    • Determine the percentage inhibition of NF-κB activation by the test compounds.

MAPK Signaling Pathway

Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are critical signaling cascades activated by inflammatory stimuli.[21][26] They play a key role in regulating the synthesis of pro-inflammatory cytokines. The activation of these kinases occurs via phosphorylation. Therefore, assessing the phosphorylation status of key MAPK proteins can reveal the inhibitory effects of the test compounds.

Experimental Protocol: Western Blot Analysis [27]

  • Protein Extraction:

    • Treat cells (e.g., RAW 264.7) with the pyrimidine ketone derivative followed by LPS stimulation for a short period (e.g., 15-30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[26]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38 (phospho-p38) and JNK (phospho-JNK).

    • To ensure equal protein loading, strip the membranes and re-probe with antibodies against total p38, total JNK, and a loading control like GAPDH or β-actin.[21]

  • Detection and Analysis:

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and then to the loading control.

Data Presentation: MAPK Phosphorylation

Treatmentp-p38 / Total p38 (Fold Change)p-JNK / Total JNK (Fold Change)
Control1.01.0
LPS (1 µg/mL)8.56.2
LPS + Pyrimidine Ketone A (10 µM)2.11.8
LPS + SB203580 (p38 inhibitor)1.26.0

III. In Vivo Validation: Carrageenan-Induced Paw Edema Model

Scientific Rationale: While in vitro assays are crucial for mechanistic studies, in vivo models are essential to evaluate the therapeutic potential of a compound in a whole organism. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model for screening anti-inflammatory drugs.[28][29][30] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia, involving the release of various inflammatory mediators.[31]

Experimental Protocol: Rat Paw Edema

  • Animal Acclimatization:

    • Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Administer the pyrimidine ketone derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) should be included.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[28][32]

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • The results will indicate the compound's ability to suppress acute inflammation in vivo.

Data Presentation: Paw Edema Inhibition

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema at 3h
Vehicle Control-0%
Pyrimidine Ketone A2525.4%
Pyrimidine Ketone A5048.7%
Indomethacin1055.2%

Conclusion

The suite of assays detailed in these application notes provides a robust framework for the comprehensive evaluation of pyrimidine ketone derivatives as potential anti-inflammatory agents. By systematically assessing their effects on key enzymes, cellular responses, signaling pathways, and in vivo models, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and build a strong foundation for further preclinical and clinical development.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-(Pyrimidin-2-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This nitrogen-containing heterocycle is integral to endogenous molecules and has been extensively explored for its therapeutic potential, leading to the development of antiviral, antitumor, anti-inflammatory, and, notably, antimicrobial agents.[1][2][3] The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][3][4]

Pyrimidine derivatives have demonstrated significant promise in this arena, with some exhibiting potent bactericidal and fungicidal properties.[1][5] The structural versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity.[6] This application note provides a comprehensive guide for researchers to evaluate the antimicrobial properties of the novel compound, 1-(Pyrimidin-2-YL)propan-1-one, against a panel of clinically relevant bacterial strains. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7][8]

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, many pyrimidine-based antibacterials function by inhibiting essential cellular processes.[9] A plausible target is the bacterial cell division machinery. Specifically, some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton and cell division.[4][10] Inhibition of FtsZ leads to a failure of cytokinesis and ultimately results in bacterial cell death.[4][10] This guide will focus on determining the compound's efficacy through phenotypic assays, which can later be correlated with mechanistic studies.

Experimental Design: A Multi-Faceted Approach to Antimicrobial Profiling

A robust evaluation of a novel antimicrobial agent requires a multi-tiered approach. This guide outlines three key assays:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.[11][12]

  • Kirby-Bauer Disk Diffusion Assay: A qualitative to semi-quantitative method to assess the susceptibility of bacteria to the compound.[13][14][15]

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound required to kill 99.9% of the initial bacterial inoculum.[16][17][18]

The following workflow provides a visual representation of the experimental process:

Antimicrobial Testing Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of this compound MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion Media_Prep Prepare Culture Media (MHB, MHA) Media_Prep->Inoculum_Prep MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Subculture from clear wells Data_Analysis Record & Analyze Data (MIC values, Zone Diameters, MBC values) MIC_Assay->Data_Analysis Disk_Diffusion->Data_Analysis MBC_Assay->Data_Analysis Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Data_Analysis->Interpretation

Caption: Experimental workflow for antimicrobial susceptibility testing.

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of this compound. The following table provides a standardized format for presenting MIC and MBC data. Researchers should populate a similar table with their experimental findings.

Bacterial Strain Gram Stain Compound Concentration Range (µg/mL) Positive Control (Antibiotic) MIC (µg/mL) of this compound MBC (µg/mL) of this compound MBC/MIC Ratio
Staphylococcus aureus (e.g., ATCC 29213)Gram-Positive0.5 - 256Vancomycin
Bacillus subtilis (e.g., ATCC 6633)Gram-Positive0.5 - 256Penicillin
Escherichia coli (e.g., ATCC 25922)Gram-Negative0.5 - 256Ciprofloxacin
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-Negative0.5 - 256Gentamicin

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests.[7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Positive control antibiotic stock solution

  • Sterile diluent (e.g., DMSO, water)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11][19]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.[11]

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared bacterial inoculum.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[12][19]

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11][19]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][19] This can be assessed visually or by measuring the optical density using a plate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol is a standardized procedure for performing the disk diffusion assay.[13][14]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Aseptically apply a known volume of the desired concentration of the compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.[15][20]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared compound disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.[21]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is typically performed after the MIC has been determined.[18]

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.[17]

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[17]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17][18]

Logical Framework for Data Interpretation

The interpretation of the results from these assays provides a comprehensive profile of the antimicrobial activity of this compound.

Data Interpretation Logic MIC_Result MIC Value Low_MIC Low MIC (Potent Inhibition) MIC_Result->Low_MIC Value is low High_MIC High MIC (Low Inhibition) MIC_Result->High_MIC Value is high MBC_Result MBC Value Bactericidal Bactericidal Activity (MBC/MIC ≤ 4) MBC_Result->Bactericidal Calculated ratio ≤ 4 Bacteriostatic Bacteriostatic Activity (MBC/MIC > 4) MBC_Result->Bacteriostatic Calculated ratio > 4 Disk_Diffusion_Result Zone of Inhibition Large_Zone Large Zone (High Susceptibility) Disk_Diffusion_Result->Large_Zone Diameter is large Small_Zone Small/No Zone (Low Susceptibility/Resistance) Disk_Diffusion_Result->Small_Zone Diameter is small

Caption: Logical flow for interpreting antimicrobial testing results.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial evaluation of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data to assess the compound's potential as a novel antibacterial agent. Positive results from these in vitro assays would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of resistant strains, and in vivo efficacy studies in appropriate animal models. Elucidating the precise mechanism of action will also be a critical next step in the development of this promising class of compounds.

References

Application Notes and Protocol for Evaluating the Cytotoxicity of 1-(Pyrimidin-2-YL)propan-1-one on Cancer Cell Lines using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in the development of novel cytotoxic agents for cancer therapy.[1] Pyrimidine derivatives have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways.[1][2] This document provides a detailed protocol and application notes for assessing the cytotoxic effects of a specific pyrimidine derivative, 1-(Pyrimidin-2-YL)propan-1-one, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[3][4] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[3][7] This allows for the determination of the cytotoxic potential of novel compounds like this compound.

Compound of Interest: this compound
  • Chemical Name: this compound

  • CAS Number: 54643-09-3[8][9]

  • Molecular Formula: C₇H₈N₂O[8][10]

  • Molecular Weight: 136.15 g/mol [8][10]

While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its pyrimidine core suggests potential interference with nucleic acid synthesis or other critical cellular pathways, a common trait among pyrimidine-based anti-cancer agents.[11][12]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for evaluating in vitro cytotoxicity.[13] The process involves the conversion of the water-soluble, yellow MTT reagent to an insoluble, purple formazan product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] Dead cells lose this ability. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[14] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Prepare_Compound 2. Prepare this compound Stock Solution Seed_Cells 3. Seed Cells in 96-well Plate Prepare_Compound->Seed_Cells Incubate_Cells 4. Allow Cells to Adhere (24h) Seed_Cells->Incubate_Cells Treat_Cells 5. Treat Cells with Compound Incubate_Cells->Treat_Cells Incubate_Treatment 6. Incubate (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Add_MTT 7. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 8. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 10. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.

Materials and Reagents
  • This compound (Purity ≥98%)

  • Cancer cell line(s) of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[3]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology

Part 1: Cell Culture and Seeding

  • Cell Maintenance: Culture the selected cancer cell lines in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency.[15]

  • Cell Seeding:

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density. This needs to be determined for each cell line but typically ranges from 1,000 to 100,000 cells per well.[15]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[15]

    • Incubate the plate for 24 hours to allow the cells to adhere and resume logarithmic growth.

Part 2: Compound Preparation and Treatment

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO. For example, a 100 mM stock solution. Note: The solubility of this specific compound in DMSO should be confirmed.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[15] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Treatment:

    • After the 24-hour pre-incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions (including vehicle control and a "cells only" control with fresh medium) to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

Part 3: MTT Assay and Data Acquisition

  • MTT Addition:

    • Following the treatment incubation, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[16]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the MTT solution from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

Data Analysis and Interpretation
  • Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell viability by 50%. This can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation
Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100.0
11.1800.07094.4
100.9500.06576.0
250.6300.05050.4
500.3100.04024.8
1000.1500.02512.0

Application Notes and Troubleshooting

Optimization is Key
  • Cell Seeding Density: The optimal cell number per well varies greatly between cell lines. A titration experiment should be performed to determine the density that results in a linear relationship between cell number and absorbance, with the absorbance of the control wells typically falling between 0.75 and 1.25.[14][16]

  • MTT Incubation Time: The standard 2-4 hour incubation is sufficient for many cell lines, but some may require longer. Visually inspect the cells under a microscope to confirm the formation of purple precipitate.[16]

  • Compound Incubation Time: The cytotoxic effects of a compound can be time-dependent. It is recommended to test multiple time points (e.g., 24, 48, 72 hours) to fully characterize the activity of this compound.

Potential Pitfalls and Solutions
IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Phenol red in the medium can interfere with readings.[15]- Microbial contamination can reduce MTT.[15]- Use phenol red-free medium during the MTT incubation step.[15]- Maintain sterile technique and visually inspect plates for contamination.
Low Absorbance Readings - Cell seeding density is too low.- Insufficient MTT incubation time.[15]- Incomplete solubilization of formazan crystals.- Increase the initial cell seeding density.[15]- Increase the MTT incubation time.- Ensure thorough mixing after adding the solubilization agent.[6]
Inconsistent Replicates - Inaccurate pipetting.- "Edge effect" due to evaporation.- Use calibrated pipettes and ensure proper technique.- Avoid using the outer wells of the plate for experimental data.[15]
Compound Interference - The compound may be colored or have reducing/oxidizing properties.- Include control wells with the compound but no cells to measure its intrinsic absorbance.
Causality Behind Experimental Choices
  • Serum-Free Medium during MTT Incubation: Serum components can interfere with the reduction of MTT and the solubilization of formazan, leading to inaccurate results.[6]

  • Use of DMSO for Solubilization: DMSO is a highly effective solvent for the water-insoluble formazan crystals, ensuring accurate and reproducible absorbance readings.[7][17]

  • Inclusion of Vehicle Control: The solvent used to dissolve the test compound (typically DMSO) can have its own cytotoxic effects at higher concentrations. A vehicle control is essential to differentiate the effects of the compound from those of the solvent.[15]

Conclusion

The MTT assay is a robust and sensitive method for determining the cytotoxic potential of novel compounds like this compound against cancer cell lines. By following a well-optimized protocol and being mindful of potential pitfalls, researchers can obtain reliable and reproducible data to guide further drug development efforts. The information gathered from this assay will be crucial in understanding the structure-activity relationship of pyrimidine derivatives and their potential as next-generation cancer therapeutics.[1]

References

Application Notes & Protocols: Synthesis of Novel Pyrimidine-Based Scaffolds from 1-(Pyrimidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel pyrimidine-based compounds utilizing the versatile starting material, 1-(Pyrimidin-2-yl)propan-1-one. Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details several strategic synthetic pathways, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design. We present detailed, step-by-step protocols for the synthesis of pyrimidinyl-chalcones via Claisen-Schmidt condensation, their subsequent cyclization into pyrazoline and dihydropyrimidinone derivatives, and an alternative pathway involving Knoevenagel condensation to access highly functionalized pyranopyrimidines. These protocols are designed to be robust and reproducible, providing researchers in drug discovery and organic synthesis with the tools to generate diverse compound libraries from a single, accessible precursor.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry. It is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it integral to the machinery of life. This inherent biocompatibility and the ring's capacity for diverse functionalization have made pyrimidine derivatives a focal point of pharmaceutical research.[3][4] Marketed drugs containing the pyrimidine core are used to treat a wide array of diseases, underscoring the therapeutic potential of this scaffold.

The starting material, this compound, offers three primary points for chemical modification: the pyrimidine ring itself, the reactive carbonyl group, and the acidic α-protons of the propyl chain. This multiplicity of reactive sites makes it an ideal precursor for building molecular complexity and generating libraries of novel compounds for biological screening. This guide will focus on leveraging the reactivity of the carbonyl group and its adjacent α-protons to construct new heterocyclic systems.

Strategic Overview of Synthetic Pathways

The transformation of this compound into a diverse library of derivatives can be systematically approached through several well-established reaction pathways. The choice of pathway dictates the final core structure of the synthesized compounds. This section outlines the primary strategies detailed in this guide.

graph "Synthetic_Pathways" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="helvetica", margin=0.2]; edge [fontname="helvetica", fontsize=10];

// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chalcone [label="Pyrimidinyl Chalcone\n(α,β-Unsaturated Ketone)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazoline [label="Pyrimidinyl-Pyrazoline\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine [label="Fused Dihydropyrimidinones/\nThiones", fillcolor="#34A853", fontcolor="#FFFFFF"]; PyranoPyrimidine [label="Pyrano[2,3-d]pyrimidine\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Chalcone [label="Protocol 1:\nClaisen-Schmidt\n(Aromatic Aldehydes)"]; Chalcone -> Pyrazoline [label="Protocol 2:\nCyclization\n(Hydrazine Hydrate)"]; Chalcone -> Pyrimidine [label="Protocol 3:\nCyclization\n(Urea / Thiourea)"]; Start -> PyranoPyrimidine [label="Protocol 4:\nKnoevenagel-Michael\n(Aldehyde, Malononitrile,\nBarbituric Acid)"]; }

Figure 1: High-level overview of synthetic strategies.

Strategy Summary Table

StrategyProtocolKey ReagentsIntermediate/Product ClassRationale & Application
Condensation Protocol 1Aromatic Aldehyde, Base (NaOH/KOH)Pyrimidinyl ChalconeCreates a conjugated system; a versatile intermediate for further cyclizations.[5][6]
Cyclization Protocol 2Hydrazine Hydrate, Acetic AcidPyrimidinyl-PyrazolineForms a five-membered heterocyclic ring; pyrazolines are known for broad bioactivity.[1][7]
Cyclization Protocol 3Urea or Thiourea, Base (KOH)Dihydropyrimidinone/-thioneConstructs a new six-membered pyrimidine ring fused or linked to the parent scaffold.[8][9]
Tandem Reaction Protocol 4Aldehyde, Malononitrile, Barbituric Acid, CatalystPyrano[2,3-d]pyrimidineA multi-component reaction to rapidly build complex fused heterocyclic systems.[10][11]

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(Pyrimidin-2-yl)-3-(aryl)prop-2-en-1-ones (Pyrimidinyl Chalcones)

Principle: This protocol employs the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone (this compound) and an aromatic aldehyde that lacks α-hydrogens.[12][13] The base deprotonates the α-carbon of the ketone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone.

graph "Protocol_1" { layout=dot; rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=vee, color="#202124"];

// Structure images as nodes Start [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=45080307&t=l" label=""]; Aldehyde [label="Ar-CHO"]; Product [label="Pyrimidinyl Chalcone"];

// Invisible nodes for labeling label1 [label="+", shape=plaintext]; label2 [label="NaOH, EtOH\nRoom Temp", shape=plaintext];

// Edges Start -> label1 [arrowhead=none]; label1 -> Aldehyde [arrowhead=none]; Aldehyde -> label2 [arrowhead=none]; label2 -> Product; }

Figure 2: Reaction scheme for Protocol 1.

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.05 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (10% w/v in water) or Potassium Hydroxide (KOH) pellets

  • Deionized Water

  • Diethyl Ether and n-Hexane (for washing)

  • Ethyl Acetate and Hexane (for chromatography/recrystallization)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.05 eq) in 95% ethanol (approx. 10-15 mL per gram of ketone).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Cool the flask in an ice bath. While stirring vigorously, add the 10% NaOH solution dropwise (approx. 2-3 eq relative to the ketone). Alternatively, one KOH pellet can be added directly to the methanolic solution.[6]

  • A precipitate often begins to form. Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Causality Check: The reaction progress must be monitored by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) to confirm the consumption of the starting materials.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Further wash the crude product with cold diethyl ether or n-hexane to remove any unreacted aldehyde.[6]

  • Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure pyrimidinyl chalcone.

Characterization (Expected Results):

  • ¹H-NMR: Expect two doublets in the vinylic region (δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of the trans-alkene protons. Aromatic protons will appear in their respective regions.[5]

  • IR (KBr, cm⁻¹): A strong absorption band around 1650-1680 cm⁻¹ corresponding to the α,β-unsaturated carbonyl (C=O) stretch, and a band around 1580-1610 cm⁻¹ for the C=C alkene stretch.

  • LC-MS: A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

Protocol 2: Synthesis of 3-(Pyrimidin-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazoles

Principle: This protocol describes the cyclization of the previously synthesized pyrimidinyl chalcones with hydrazine hydrate.[7] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition to the β-carbon of the alkene, and subsequent dehydration to form the stable five-membered pyrazoline ring.[14][15] Acetic acid is often used as the solvent and catalyst, facilitating both the initial condensation and the final cyclization steps.[16]

graph "Protocol_2" { layout=dot; rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=vee, color="#202124"];

// Nodes Chalcone [label="Pyrimidinyl Chalcone"]; Product [label="Pyrimidinyl-Pyrazoline"];

// Invisible nodes for labeling label1 [label="+ NH₂NH₂·H₂O", shape=plaintext]; label2 [label="Glacial Acetic Acid\nReflux", shape=plaintext];

// Edges Chalcone -> label1 [arrowhead=none]; label1 -> label2 [arrowhead=none]; label2 -> Product; }

Figure 3: Reaction scheme for Protocol 2.

Materials and Reagents:

  • Pyrimidinyl Chalcone (from Protocol 1) (1.0 eq)

  • Hydrazine Hydrate (80-99%) (4.0-5.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Standard glassware for filtration and work-up

Procedure:

  • Place the pyrimidinyl chalcone (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid (approx. 20 mL per gram of chalcone).

  • Add hydrazine hydrate (4.0 eq) to the mixture.

  • Expert Insight: The use of excess hydrazine hydrate drives the reaction to completion. Glacial acetic acid serves as both the solvent and a catalyst for the imine formation and subsequent cyclization.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 6-8 hours. Monitor the reaction's progress by TLC.[16]

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • The solid product will precipitate out. Stir for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidinyl-pyrazoline derivative.

Characterization (Expected Results):

  • ¹H-NMR: The characteristic doublets for the chalcone's vinylic protons will be replaced by a distinct AMX or ABX spin system for the three protons on the newly formed pyrazoline ring, typically appearing as doublets of doublets (dd) between δ 3.0-6.0 ppm. A broad singlet for the N-H proton may also be visible.[7]

  • IR (KBr, cm⁻¹): Disappearance of the chalcone's C=O stretching band (~1660 cm⁻¹). Appearance of a C=N stretching band around 1590-1610 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹.[8]

  • LC-MS: A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the pyrazoline product.

Protocol 3: Synthesis of 4-(Aryl)-6-(pyrimidin-2-yl)-3,4-dihydropyrimidin-2(1H)-ones/thiones

Principle: This protocol achieves the synthesis of a new pyrimidine ring through the condensation of a pyrimidinyl chalcone with urea or thiourea in a basic medium. The reaction involves the Michael addition of the urea/thiourea to the α,β-unsaturated system of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable dihydropyrimidinone or dihydropyrimidinethione ring system.[15]

Materials and Reagents:

  • Pyrimidinyl Chalcone (from Protocol 1) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the pyrimidinyl chalcone (1.0 eq), urea or thiourea (1.5 eq), and potassium hydroxide (2.0 eq) in ethanol.

  • Rationale: A strong base like KOH is required to catalyze the reaction, and ethanol is an effective solvent for all reactants.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Acidify the solution to pH ~5-6 with dilute HCl. This step protonates the product and causes it to precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts.

  • Dry the product and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure compound.

Characterization (Expected Results):

  • ¹H-NMR: Appearance of signals corresponding to the protons of the newly formed dihydropyrimidine ring, including characteristic signals for the two N-H protons (often as broad singlets).

  • IR (KBr, cm⁻¹): For the urea product, a strong C=O stretch around 1650-1680 cm⁻¹. For the thiourea product, a characteristic C=S stretch around 1200-1250 cm⁻¹.[8] Both will show N-H stretching bands.

  • LC-MS: A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the final product.

Protocol 4: Tandem Knoevenagel-Michael-Cyclocondensation for Pyrano[2,3-d]pyrimidine Derivatives

Principle: This advanced, multi-component protocol rapidly builds complexity in a single pot. It begins with a Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (malononitrile).[17][18] The resulting highly reactive benzylidenemalononitrile intermediate is not isolated but immediately undergoes a Michael addition with a C-H acid (barbituric acid or thiobarbituric acid). The final step is an intramolecular cyclization to form the fused pyrano[2,3-d]pyrimidine scaffold.[10][11] While this protocol does not directly use this compound, it represents a key strategy for diversifying pyrimidine-based structures and is included as an advanced method for library synthesis.

Materials and Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Barbituric Acid or Thiobarbituric Acid (1.0 eq)

  • Isonicotinic Acid (Catalyst, 0.1 eq) or Piperidine

  • Ethanol or Water (as solvent)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), barbituric acid (1.0 eq), and a catalytic amount of isonicotinic acid (10 mol%).[11]

  • Add ethanol or water as the solvent and reflux the mixture for 2-4 hours.

  • Mechanism Insight: The catalyst facilitates both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade, making this an efficient one-pot process.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product typically precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to yield the pure pyrano[2,3-d]pyrimidine derivative.

Characterization (Expected Results):

  • ¹H-NMR: Absence of aldehyde and malononitrile proton signals. Appearance of a characteristic singlet for the pyran proton and signals for the aromatic and NH protons.

  • IR (KBr, cm⁻¹): A strong nitrile (C≡N) stretch around 2190-2210 cm⁻¹ and carbonyl (C=O) stretches from the barbiturate moiety.

  • LC-MS: A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme care.

  • Strong bases (NaOH, KOH) and acids (HCl, Acetic Acid) are corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 1-(Pyrimidin-2-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the initial investigation into the mechanism of action of the novel small molecule, 1-(Pyrimidin-2-YL)propan-1-one. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this guide is structured to systematically explore the hypothesis that this compound may exert its biological effects through the modulation of protein kinase activity.[1][2][3][4][5][6][7][8] We present a logical, multi-tiered experimental workflow, beginning with broad, unbiased target identification and progressively narrowing the focus to specific kinase targets and their downstream signaling pathways. This document provides not only detailed, step-by-step protocols for key assays but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to mechanistic elucidation.

Introduction: The Pyrimidine Scaffold and the Kinase Hypothesis

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a significant number of protein kinase inhibitors.[4][5][6][7][8] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[9][10] The structural features of this compound suggest the potential for interaction with the ATP-binding pocket of protein kinases. Therefore, a logical starting point for investigating its mechanism of action is to explore its potential as a kinase inhibitor.[2][3]

This guide will outline a systematic approach to:

  • Identify potential protein targets of this compound in an unbiased manner.

  • Validate direct binding to candidate kinase targets.

  • Characterize the selectivity profile across the human kinome.

  • Elucidate the downstream cellular consequences of target engagement.

Experimental Workflow: A Multi-Faceted Approach to Mechanism of Action

A successful investigation into a novel compound's mechanism of action requires a multi-pronged approach that combines unbiased discovery with targeted validation.[11][12][13] We propose the following workflow:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Cellular Pathway Analysis Unbiased Screening Unbiased Screening Affinity Chromatography Affinity Chromatography-Mass Spectrometry Unbiased Screening->Affinity Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Unbiased Screening->CETSA Target Validation Target Validation Affinity Chromatography->Target Validation Identified Kinases CETSA->Target Validation Stabilized Kinases Kinase Binding Assay In Vitro Kinase Binding Assay (e.g., LanthaScreen) Target Validation->Kinase Binding Assay Kinome Profiling Kinome-Wide Profiling Target Validation->Kinome Profiling Pathway Analysis Pathway Analysis Kinase Binding Assay->Pathway Analysis Confirmed Target(s) Kinome Profiling->Pathway Analysis Selectivity Profile Western Blotting Western Blotting for Phospho-Proteins Pathway Analysis->Western Blotting Cellular Phenotype Cellular Phenotypic Assays Pathway Analysis->Cellular Phenotype G cluster_0 Hypothetical Signaling Pathway Compound This compound TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate (p-Substrate) CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

References

Application Notes and Protocols: A Guide to Kinase Inhibition Assays for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases and the Rise of Pyrimidine Inhibitors

Protein kinases represent one of the most significant classes of enzymes in cellular biology, orchestrating a vast array of signaling pathways that govern cell growth, differentiation, metabolism, and apoptosis.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[1] The dysregulation of kinase activity is a well-established hallmark of numerous diseases, most notably cancer, rendering them prime targets for therapeutic intervention.[2]

Within the landscape of kinase inhibitor development, pyrimidine-based compounds have emerged as a "privileged scaffold."[2] This is due to their structural resemblance to the adenine ring of ATP, allowing them to effectively compete for the ATP-binding site within the kinase domain.[3][4] This structural motif is featured in several FDA-approved drugs, highlighting its clinical significance.[2][5] This guide provides a detailed, in-depth protocol for the biochemical evaluation of pyrimidine-based kinase inhibitors, focusing on robust and widely adopted assay methodologies.

Principle of Kinase Inhibition Assays

The core principle of a kinase inhibition assay is to quantify the enzymatic activity of a kinase in the presence and absence of a test compound. The reduction in kinase activity is a direct measure of the compound's inhibitory effect.[2] The fundamental reaction involves the kinase, a specific substrate (often a peptide), and ATP as a phosphate donor.[6] The primary methods to measure this activity involve detecting either the amount of phosphorylated product formed or the amount of ATP consumed (or ADP produced).[6]

This document will focus on a highly sensitive and high-throughput compatible luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[7] In this format, the amount of generated light is directly proportional to the amount of ADP, which in turn correlates with kinase activity.[8] Therefore, a decrease in luminescent signal indicates inhibition of the kinase.[7]

Featured Kinase Target: Epidermal Growth Factor Receptor (EGFR)

To provide a practical context, this protocol will use Epidermal Growth Factor Receptor (EGFR) as an example. EGFR is a receptor tyrosine kinase whose constitutive activation, often due to mutations, is a key driver in several cancers, including non-small cell lung cancer.[9] Many pyrimidine derivatives have been successfully developed as potent EGFR inhibitors.[9]

PART 1: Experimental Design & Workflow

A successful kinase inhibition study requires careful planning and optimization. The following workflow provides a general framework for screening and characterizing pyrimidine derivatives.

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Dilution (Serial Dilution in DMSO) Plate_Setup Assay Plate Setup (Add Compounds & Controls) Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Buffers) Reaction_Start Initiate Kinase Reaction (Add Kinase/Substrate/ATP Mix) Reagent_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubation (Room Temp or 30°C) Reaction_Start->Incubation Reaction_Stop Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Gen Generate Luminescent Signal (Add Kinase Detection Reagent) Reaction_Stop->Signal_Gen Read_Plate Read Luminescence (Plate Reader) Signal_Gen->Read_Plate Data_Process Data Processing (Normalize to Controls) Read_Plate->Data_Process IC50_Calc IC50 Curve Fitting (Non-linear Regression) Data_Process->IC50_Calc

Caption: Generalized workflow for a pyrimidine derivative kinase inhibition screen.

PART 2: Detailed Protocol - Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is optimized for a 384-well plate format, which is ideal for high-throughput screening (HTS).[2] The ADP-Glo™ Kinase Assay is a robust system that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[10]

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog No. (Example)Key Specifications
Kinase
Active EGFR KinasePromega / MilliporeSigmaV4291 / 14-243Highly pure preparation (>90%)
Substrate
Poly(Glu,Tyr) 4:1MilliporeSigmaP0275
Assay System
ADP-Glo™ Kinase AssayPromegaV9101Includes ADP-Glo™ Reagent & Kinase Detection Reagent
Reagents
ATP (Adenosine 5'-triphosphate)MilliporeSigmaA7699High purity
DMSO (Dimethyl sulfoxide)MilliporeSigmaD8418Anhydrous, ≥99.9%
Kinase Assay Buffer (1X)VariesVariese.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
DTT (Dithiothreitol)MilliporeSigmaD9779
Plates & Equipment
384-well, white, flat-bottom platesCorning3572Low-volume, opaque walls to prevent crosstalk
Multichannel PipettorVariesVaries
Plate ShakerVariesVaries
Luminescence Plate ReaderBMG LABTECH / PromegaPHERAstar FSX / GloMax®Capable of reading luminescence from 384-well plates
Reagent Preparation
  • 10X Kinase Assay Buffer: Prepare a stock solution containing 400 mM Tris-HCl (pH 7.5), 200 mM MgCl₂, and 1 mg/mL BSA. Store at 4°C. Add DTT to a final concentration of 1 mM just before use.

  • ATP Stock Solution (10 mM): Dissolve high-purity ATP in nuclease-free water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[11]

  • Kinase Working Solution: Thaw the active EGFR enzyme on ice. Dilute to the desired working concentration in 1X Kinase Assay Buffer. The optimal concentration needs to be determined empirically but is typically in the nM range.[1]

  • Substrate Working Solution: Prepare a working solution of Poly(Glu,Tyr) in nuclease-free water.

  • Test Compound Plate: Prepare a 10-point, 3-fold serial dilution of the pyrimidine-based test compounds in 100% DMSO.[2] Start from a high concentration (e.g., 10 mM). This will be your source plate.

Step-by-Step Assay Procedure
  • Compound Plating: Add 1 µL of each diluted compound from the Test Compound Plate to the appropriate wells of a 384-well white assay plate.[2]

    • Vehicle Control: Add 1 µL of 100% DMSO to at least 8 wells (defines 0% inhibition).

    • 100% Inhibition Control: Add 1 µL of a known potent EGFR inhibitor (or buffer without enzyme) to at least 8 wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase Reaction Master Mix in 1X Kinase Assay Buffer containing the EGFR enzyme and the Poly(Glu,Tyr) substrate at 2X their final desired concentrations.

    • Dispense 5 µL of the Master Mix into each well of the assay plate.

    • Prepare a 2X ATP solution in 1X Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[11]

  • Incubation: Mix the plate gently on a plate shaker for 1 minute.[2] Incubate the plate at room temperature (or 30°C) for 60 minutes.[2][12] This incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).[7]

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate for 40 minutes at room temperature.[7][13]

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.[10][13]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[13]

    • Measure the luminescence using a plate reader. An integration time of 0.5-1 second per well is typically sufficient.[13]

PART 3: Data Analysis and Interpretation

The raw data from the luminometer (Relative Luminescence Units, RLU) must be processed to determine the inhibitory potency of the pyrimidine derivatives.

G Raw_RLU Raw RLU Data Avg_Controls Average Control Wells (Vehicle & 100% Inhibition) Raw_RLU->Avg_Controls Normalization Normalize Data (% Inhibition Calculation) Raw_RLU->Normalization Avg_Controls->Normalization Plotting Plot Data (% Inhibition vs. Log[Inhibitor]) Normalization->Plotting Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Plotting->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50

Caption: Data analysis pipeline for calculating IC50 values.

Calculation of Percent Inhibition

The percentage of inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_vehicle - RLU_100%_inhibition))

Where:

  • RLU_compound: RLU from a well containing the test compound.

  • RLU_vehicle: Average RLU from the DMSO-only wells (0% inhibition).

  • RLU_100%_inhibition: Average RLU from the control inhibitor or no-enzyme wells.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the kinase activity is reduced by 50%.[14]

  • Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).

  • The IC50 value is derived from the curve fit.[9]

Sample Data Presentation
Pyrimidine DerivativeTarget KinaseIC50 (nM)Hill Slope
Compound AEGFR (WT)15.21.10.992
Compound BEGFR (WT)89.70.90.985
Positive ControlEGFR (WT)5.81.00.995

PART 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inaccurate pipetting, especially with small volumes.- Inconsistent incubation times or temperatures.- Reagent degradation (e.g., ATP, enzyme).[11]- Use calibrated multichannel pipettes.- Ensure uniform timing and temperature across the plate.- Prepare fresh reagents for each experiment; aliquot stocks to avoid freeze-thaw cycles.[11]
No or Weak Inhibition Observed - Compound is inactive or not ATP-competitive.- Compound solubility issues in the assay buffer.- ATP concentration is too high, outcompeting the inhibitor.[11]- Verify compound integrity and concentration.- Ensure the final DMSO concentration is low (<1%) and consistent.[11]- Optimize the assay using an ATP concentration at or near the Km value for the kinase.[11]
High Background Signal - Contaminating ATPase/kinase activity in reagents.- Assay plate is not suitable for luminescence (e.g., clear plates).- Use high-purity reagents.- Use white, opaque-walled plates designed for luminescence assays to minimize crosstalk.
Assay Signal Drifts Over Time - Unstable luminescent signal.- Allow the Kinase Detection Reagent to incubate for the recommended time (30-60 min) to allow the signal to stabilize before reading.[13]

Conclusion

This guide provides a comprehensive and robust framework for the in vitro evaluation of pyrimidine-based kinase inhibitors using a luminescence-based assay. Adherence to the principles of careful reagent preparation, precise execution, and rigorous data analysis is paramount for generating reliable and reproducible results. The flexibility of this platform allows for its adaptation to a wide range of kinases, making it an invaluable tool in the drug discovery pipeline for this important class of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Pyrimidin-2-YL)propan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of 1-(Pyrimidin-2-YL)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of purifying this specific heterocyclic ketone by column chromatography. Our approach is grounded in fundamental chromatographic principles and extensive field experience to ensure you can confidently overcome common challenges and achieve high purity of your target compound.

Understanding the Molecule: Key Physicochemical Properties

Before diving into the practical aspects of purification, it is crucial to understand the physicochemical properties of this compound that will dictate its behavior on a chromatography column.

PropertyValueSource
Molecular Formula C₇H₈N₂O[1][2][3]
Molecular Weight 136.15 g/mol [1][2][3]
Appearance Expected to be a solid at room temperatureInferred from similar structures[4]
Polarity Polar, due to the pyrimidine ring and ketone functionalityInferred from structure
Solubility Likely soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol.Inferred from pyridine analogue[5]

The presence of the nitrogen-containing pyrimidine ring and the carbonyl group makes this compound a polar molecule. This polarity is the primary factor to consider when selecting the stationary and mobile phases for column chromatography.

Core Experimental Protocol: Column Chromatography of this compound

This section provides a robust, step-by-step protocol for the purification of this compound. The causality behind each step is explained to empower you to make informed adjustments as needed.

Selection of Stationary and Mobile Phases
  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase due to its effectiveness in separating polar compounds. The acidic nature of silica gel can sometimes cause issues with acid-sensitive compounds, which is a key consideration in our troubleshooting section.

  • Mobile Phase (Eluent) Selection with TLC: The selection of an appropriate mobile phase is critical for successful separation and should be determined using Thin Layer Chromatography (TLC) beforehand.

    • Initial Solvent System: A good starting point for a compound of this polarity is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is Hexane/Ethyl Acetate .

    • TLC Analysis: Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1). Spot your crude reaction mixture on the TLC plates and develop them.

    • Optimal Rf Value: The ideal solvent system is one that provides a retention factor (Rf) of 0.2-0.3 for this compound. This Rf value ensures that the compound will travel down the column at a reasonable rate, allowing for good separation from less polar and more polar impurities.[6]

Column Preparation

Proper column packing is essential to prevent issues like band broadening and channeling, which lead to poor separation.

  • Slurry Packing (Recommended):

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase (the least polar mixture you will use if running a gradient).

    • Pour the slurry into your column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[7]

    • Drain the solvent until it is just level with the sand.

Sample Loading
  • Wet Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.[7]

    • Carefully apply the solution to the top of the silica gel using a pipette.[7]

  • Dry Loading (for samples with poor solubility in the eluent):

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[7]

    • Carefully add this powder to the top of your prepared column.[7]

Elution and Fraction Collection
  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: If your TLC shows good separation between your product and impurities with a single solvent ratio, you can use this same ratio throughout the purification.

    • Gradient Elution: If there are multiple impurities with a wide range of polarities, a gradient elution is more efficient. Start with a less polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Flow Rate: Maintain a steady and controlled flow rate. A flow rate that is too fast will not allow for proper equilibrium between the stationary and mobile phases, leading to poor separation.[7]

  • Fraction Collection: Collect fractions in an organized manner and monitor the elution of your compound by TLC.

Product Isolation
  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

A1: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.

  • Causality: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel.

  • Solution: You need to increase the polarity of your mobile phase.

    • Add Methanol: Start by adding a small percentage of methanol to your ethyl acetate (e.g., 1-5%). Methanol is a very polar solvent and is effective at eluting highly polar compounds.

    • Use a Different Solvent System: Consider a solvent system like Dichloromethane/Methanol.

  • Expert Tip: Always increase the polarity of the mobile phase gradually to avoid eluting all compounds at once, which would result in no separation.

Q2: I am observing significant peak tailing in my collected fractions.

A2: Peak tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase.

  • Causality: The basic nature of the pyrimidine ring can lead to strong interactions with the acidic silanol groups on the silica gel. This can result in a slow desorption rate, causing the compound to "bleed" slowly from the column.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will preferentially interact with the acidic sites on the silica, reducing the strong adsorption of your basic compound and leading to sharper peaks.[8]

    • Ammonia Solution: A mobile phase containing a small amount of ammonium hydroxide in a mixture of solvents can also be effective.

  • Self-Validation: Before running the column, perform a TLC analysis with and without the basic modifier to see if it improves the spot shape.

Q3: My product is co-eluting with an impurity.

A3: This means that the selectivity of your chromatographic system is not sufficient to resolve your compound from the impurity.

  • Causality: The impurity has a polarity very similar to your desired product.

  • Solutions:

    • Optimize the Mobile Phase: Try a different solvent system. For example, if you are using Hexane/Ethyl Acetate, try switching to a system with a different solvent selectivity, such as Dichloromethane/Acetone.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers much higher resolution. Reversed-phase HPLC (e.g., with a C18 column) is commonly used for pyrimidine derivatives.[9]

Q4: I have a low yield of my product after column chromatography.

A4: A low yield can be due to several factors.

  • Causality and Solutions:

    • Compound Decomposition on Silica: The acidic nature of silica gel can degrade sensitive compounds.

      • Test for Stability: Spot your compound on a TLC plate and let it sit for a few hours before developing it. If you see new spots or streaking, your compound may be unstable on silica.

      • Use Deactivated Silica: Use silica gel that has been treated with a base, or add a basic modifier to your eluent as described in A2.

    • Irreversible Adsorption: Your compound may be too polar and is irreversibly binding to the column.

      • Flush the Column: After your initial elution, try flushing the column with a very polar solvent, like 10% methanol in dichloromethane, to see if you can recover more material.

    • Incomplete Elution: You may have stopped collecting fractions too early. Always continue to collect fractions and monitor by TLC until you are certain all of your product has eluted.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Hexane/EtOAc) Find Rf ~0.2-0.3 Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Characterize Product Evaporate->Characterize

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

G cluster_problems cluster_solutions Start Problem Encountered NoMove Compound not moving (Rf = 0) Start->NoMove Tailing Peak Tailing Start->Tailing CoElution Co-elution with Impurity Start->CoElution LowYield Low Yield Start->LowYield IncreasePolarity Increase Mobile Phase Polarity (e.g., add MeOH) NoMove->IncreasePolarity AddBase Add Basic Modifier (e.g., 0.1% TEA) Tailing->AddBase ChangeSolvent Change Solvent System (e.g., DCM/Acetone) CoElution->ChangeSolvent CheckStability Check Compound Stability on Silica (2D TLC) LowYield->CheckStability ChangeStationary Change Stationary Phase (e.g., Alumina) ChangeSolvent->ChangeStationary CheckStability->AddBase

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of Pyrimidinyl Ketones via Grignard Reaction with 2-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of ketones through the Grignard reaction with 2-cyanopyrimidine. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to solve challenges in your own laboratory settings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.

Q1: My reaction has a very low or no yield of the desired pyrimidinyl ketone. What are the likely causes?

A low or non-existent yield is the most common issue and can stem from several factors, ranging from reagent quality to competing reaction pathways.

Potential Cause 1: Degradation of the Grignard Reagent Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen.[1][2] Any protic source will quench the reagent.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[3][4]

    • Use Anhydrous Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[3] Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone) is recommended.

    • Check Starting Materials: The 2-cyanopyrimidine should also be dry.

    • Verify Grignard Reagent Quality: If you prepared the Grignard reagent yourself, ensure the magnesium turnings are fresh and shiny. Activation with a small crystal of iodine or 1,2-dibromoethane can be crucial to initiate the reaction.[2][5] If using a commercial Grignard reagent, ensure it has been stored properly. It is best practice to titrate the Grignard reagent prior to use to determine its exact concentration.[4]

Potential Cause 2: Competing Side Reactions on the Pyrimidine Ring The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack by the Grignard reagent, especially at the C6 position. This is a significant competing pathway.[6][7][8]

  • Troubleshooting Steps:

    • Temperature Control: This side reaction is often favored at higher temperatures. Running the reaction at a lower temperature (e.g., starting at -78°C or 0°C and slowly warming) can favor addition to the nitrile over ring addition.[6][7] One study noted that holding the reaction at 0°C before quenching could switch the product selectivity.[6][9]

    • Order of Addition: Adding the 2-cyanopyrimidine solution slowly to the Grignard reagent solution (inverse addition) can sometimes minimize side reactions by keeping the concentration of the pyrimidine low.

Q2: I've isolated a major byproduct that is not my ketone. Spectroscopic analysis suggests a substituted dihydropyrimidine. Why did this happen?

The formation of a dihydropyrimidine derivative is a known complication and arises from the nucleophilic character of the Grignard reagent and the electrophilic nature of the pyrimidine ring.

Explanation of the Side Reaction: The Grignard reagent exists in solution in a complex equilibrium, known as the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂).[1][2] The Lewis acidic MgX₂ species can coordinate to one of the nitrogen atoms of the pyrimidine ring (likely N1). This coordination enhances the electrophilicity of the ring, particularly at the C6 position, making it a target for nucleophilic attack by the 'R' group of the Grignard reagent.[7][10] This leads to the formation of a C6-substituted dihydropyrimidine after workup.

Workflow of Competing Pathways

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Post-Workup Products Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Imine Intermediate Imine Intermediate Grignard Reagent (R-MgX)->Imine Intermediate  Addition to Nitrile (Favored at low temp) C6-Adduct Intermediate C6-Adduct Intermediate Grignard Reagent (R-MgX)->C6-Adduct Intermediate  Ring Addition (Favored at high temp) 2-Cyanopyrimidine 2-Cyanopyrimidine 2-Cyanopyrimidine->Imine Intermediate 2-Cyanopyrimidine->C6-Adduct Intermediate Desired Ketone Desired Ketone Imine Intermediate->Desired Ketone Acidic Workup Dihydropyrimidine Byproduct Dihydropyrimidine Byproduct C6-Adduct Intermediate->Dihydropyrimidine Byproduct Workup

Caption: Competing reaction pathways for Grignard addition.

  • Mitigation Strategies:

    • Maintain Low Temperatures: As mentioned, lower temperatures (e.g., 0°C) are critical. Some protocols suggest adding the Grignard reagent at 0°C, then allowing it to stir at that temperature for a few hours before slowly warming to room temperature.[7]

    • Solvent Choice: The Schlenk equilibrium is influenced by the solvent. While THF is common, diethyl ether can sometimes alter the reactivity and favor the desired pathway.[10] Experimenting with different ethereal solvents might be beneficial.

Q3: My reaction is very sluggish, and after several hours, I still have a significant amount of unreacted 2-cyanopyrimidine. How can I improve the reaction rate?

A sluggish reaction points to issues with either the reactivity of the Grignard reagent or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Magnesium Activation: If you are preparing the Grignard reagent in-situ, the surface of the magnesium metal may be passivated with a layer of magnesium oxide.[2] Ensure you are using fresh magnesium turnings. Activating agents like iodine, methyl iodide, or 1,2-dibromoethane are often essential to initiate the reaction.[2]

    • Increase Temperature (with caution): While high temperatures can promote side reactions, a reaction that is too cold may not proceed at a reasonable rate. If the reaction is stalled at a low temperature (e.g., -78°C), try allowing it to warm slowly to 0°C or room temperature. A study on a substituted cyanopyrimidine noted that warming the reaction to 40°C was necessary for consumption of the starting material, though this also led to byproducts.[7] This highlights the delicate balance of temperature control.

    • Use of Additives: In some cases for less reactive nitriles, the addition of a catalyst like a copper(I) salt can facilitate the nucleophilic addition.[11] However, this should be approached carefully as it can introduce other complications.

    • Solvent Effects: THF is generally a better solvent than diethyl ether for forming Grignard reagents due to its higher coordinating ability, which helps to stabilize the reagent.[5] Ensure you are using an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of the ketone from 2-cyanopyrimidine?

The reaction proceeds in two main stages: nucleophilic addition to form a stable intermediate, followed by hydrolysis.

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile. The carbon atom bonded to magnesium attacks the electrophilic carbon of the nitrile group in 2-cyanopyrimidine. The π-electrons of the C≡N triple bond move to the nitrogen atom.[11][12] This forms a magnesium salt of a ketimine intermediate. This intermediate is stable and will not react with another equivalent of the Grignard reagent because that would place two negative charges on the nitrogen.[12][13]

  • Acidic Workup and Hydrolysis: After the initial reaction is complete, an aqueous acid (e.g., HCl, H₂SO₄) is added.[14] The nitrogen of the imine salt is protonated. Water then attacks the iminium carbon, and following a series of proton transfers, ammonia is eliminated, yielding the final ketone product.[11]

Reaction Mechanism Diagram

G start 2-Cyanopyrimidine + R-MgX intermediate Ketimine-MgX Salt (Stable Intermediate) start->intermediate Step 1: Nucleophilic Addition product Pyrimidinyl Ketone intermediate->product Step 2: Acidic Workup (Hydrolysis)

Caption: Two-stage mechanism for ketone synthesis.

Q2: Why is strict adherence to anhydrous conditions so critical for this reaction?

Grignard reagents are powerful bases. The carbon atom bonded to magnesium is highly nucleophilic and basic. If any protic solvent like water is present, the Grignard reagent will rapidly react with it in an acid-base reaction, deprotonating the water to form an alkane (R-H) and a magnesium hydroxide halide (HO-Mg-X).[4] This reaction is much faster than the desired nucleophilic addition to the nitrile and effectively destroys the reagent, preventing the formation of your ketone.[3][15]

Q3: What are the best workup procedures for this reaction?

A careful workup is essential for hydrolyzing the intermediate and separating the product.

  • Quenching: The reaction mixture should be cooled in an ice bath. Slowly and carefully, a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl) is added to quench any unreacted Grignard reagent and to begin the hydrolysis of the ketimine salt.[7]

  • Hydrolysis: The mixture is typically stirred for a period (from 30 minutes to several hours) to ensure complete hydrolysis of the imine to the ketone.[16]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The combined organic layers should be washed with brine to remove excess water.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Key Experimental Protocol: General Procedure

This protocol provides a generalized, best-practice methodology. Specific quantities and reaction times should be optimized for your particular substrate and scale.

1. Preparation:

  • All glassware (round-bottom flask, dropping funnel, condenser) should be flame-dried under vacuum or oven-dried and assembled while hot under a positive pressure of dry nitrogen or argon.

  • Prepare a solution of 2-cyanopyrimidine in anhydrous THF (e.g., 1 mmol in 5 mL).

  • The Grignard reagent (commercially sourced or freshly prepared, ~1.1 to 1.5 equivalents) in an ethereal solvent is placed in the reaction flask via cannula or syringe.

2. Reaction:

  • Cool the stirred solution of the Grignard reagent to 0°C using an ice-water bath.

  • Add the solution of 2-cyanopyrimidine dropwise from the addition funnel over 15-30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

  • Slowly warm the reaction mixture to room temperature and let it stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

3. Workup and Purification:

  • Cool the reaction mixture back to 0°C.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • If hydrolysis is not complete, add 1 M HCl and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution(s)
Low/No Yield Grignard reagent degradationUse strictly anhydrous conditions; titrate the Grignard reagent.[4]
Competing ring additionMaintain low reaction temperature (start at 0°C or below).[7]
Byproduct Formation Nucleophilic attack on the pyrimidine ringDecrease reaction temperature; consider inverse addition.[6]
Sluggish Reaction Poor Mg activation / Low reactivityUse fresh Mg turnings with an activator (e.g., I₂); cautiously increase temperature after initial addition.[2][5]
Incomplete Reaction Insufficient Grignard reagentTitrate the Grignard reagent to ensure correct stoichiometry (use 1.1-1.5 eq.).

References

Identifying and minimizing byproducts in the Pinner synthesis of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pinner synthesis of pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful synthetic method. Here, we move beyond simple protocols to dissect the common challenges, offering field-tested solutions and a deeper understanding of the reaction's nuances. Our goal is to empower you to not only identify and minimize byproducts but also to strategically optimize your synthesis for higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the Pinner pyrimidine synthesis.

Q1: What is the fundamental mechanism of the Pinner pyrimidine synthesis?

The Pinner pyrimidine synthesis is a cyclocondensation reaction between a non-N-substituted amidine and a β-dicarbonyl compound (such as a β-ketoester or a β-diketone) to form a pyrimidine ring.[1][2] The reaction can be catalyzed by either acid or base.[3] The general mechanism proceeds through a series of steps including nucleophilic attack, dehydration, and cyclization to form the stable aromatic pyrimidine ring.[1]

Q2: My reaction is sluggish and yields are consistently low. What are the most critical parameters to investigate first?

Low yields in the Pinner synthesis can often be traced back to a few critical factors. Firstly, ensure that your reaction is conducted under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of the amidine starting material or key intermediates.[2][4] Secondly, the purity of your starting materials, particularly the amidine, is paramount. Amidines can be hygroscopic and may degrade over time.[5] Finally, the choice of solvent and reaction temperature can significantly impact the reaction rate and equilibrium.

Q3: I'm observing a significant amount of an insoluble, high-melting point solid that is not my desired pyrimidine. What could this be?

A common issue, especially under basic conditions, is the self-condensation of the amidine starting material.[2] This can lead to the formation of highly conjugated and often insoluble byproducts like triazines.[2] To mitigate this, consider a slow, controlled addition of the base to the reaction mixture or running the reaction at a lower temperature to disfavor the self-condensation pathway.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed breakdown of common byproducts encountered in the Pinner synthesis, their mechanisms of formation, and actionable strategies to minimize their presence.

Problem 1: Formation of Amidine Self-Condensation Products
  • Symptom: Isolation of a significant amount of an insoluble, often polymeric, byproduct, particularly when using strong bases.

  • Root Cause: Amidines are nucleophilic and can react with themselves, especially under basic conditions, to form triazines or other condensation products.[2] This side reaction is often competitive with the desired reaction with the β-dicarbonyl compound.

  • Mitigation Strategies:

    • Controlled Addition of Base: Instead of adding the base all at once, a slow, dropwise addition can maintain a low instantaneous concentration of the free amidine, thus favoring the reaction with the more electrophilic β-dicarbonyl compound.

    • Choice of Base: A weaker base may be sufficient to deprotonate the β-dicarbonyl compound without excessively promoting amidine self-condensation.

    • Temperature Control: Lowering the reaction temperature can help to control the rate of the self-condensation reaction, which often has a higher activation energy than the desired cyclization.

Problem 2: Byproducts from β-Dicarbonyl Self-Condensation
  • Symptom: Complex mixture of byproducts, often with molecular weights corresponding to dimers or trimers of the starting β-dicarbonyl compound.

  • Root Cause: β-ketoesters and β-diketones can undergo self-condensation reactions, such as the Claisen condensation, especially in the presence of a strong base.[2]

  • Mitigation Strategies:

    • Stoichiometry Control: Using a slight excess of the amidine can help to ensure that the β-dicarbonyl compound is consumed in the desired reaction pathway.

    • Order of Addition: Adding the β-dicarbonyl compound slowly to the mixture of the amidine and the base can help to minimize its self-condensation.

    • Reaction Conditions: Milder reaction conditions (lower temperature, weaker base) can disfavor the self-condensation pathway.

Problem 3: Incomplete Cyclization and Formation of Open-Chain Intermediates
  • Symptom: The presence of a major byproduct with a molecular weight corresponding to the sum of the amidine and the β-dicarbonyl compound, but lacking the characteristic spectral features of the aromatic pyrimidine ring.

  • Root Cause: The initial condensation product of the amidine and the β-dicarbonyl compound may fail to cyclize efficiently.[2] This can be due to steric hindrance, unfavorable reaction kinetics, or insufficient activation for the final ring-closing step.

  • Mitigation Strategies:

    • Increased Temperature: Providing additional thermal energy can often overcome the activation barrier for the cyclization step.

    • Stronger Catalyst: If using a catalytic amount of acid or base, increasing the catalyst loading or switching to a stronger catalyst can promote the final dehydration and cyclization.

    • Solvent Effects: The choice of solvent can influence the conformation of the open-chain intermediate, and a more polar solvent may facilitate the cyclization.

Problem 4: Formation of Regioisomers with Unsymmetrical β-Dicarbonyls
  • Symptom: Isolation of a mixture of two isomeric pyrimidine products when using an unsymmetrical β-dicarbonyl compound (e.g., a β-ketoester with different alkyl groups).

  • Root Cause: An unsymmetrical β-dicarbonyl compound presents two different electrophilic carbonyl centers for the initial nucleophilic attack by the amidine.[2] The regioselectivity of this attack will determine the final substitution pattern on the pyrimidine ring.

  • Mitigation Strategies:

    • Steric Control: The amidine will preferentially attack the less sterically hindered carbonyl group. This can be exploited by designing the β-dicarbonyl substrate accordingly.

    • Electronic Control: The relative electrophilicity of the two carbonyl carbons can be influenced by the electronic nature of their substituents. Electron-withdrawing groups will enhance the electrophilicity of the adjacent carbonyl.

    • Careful Analysis of Precedent: The literature often contains examples of similar reactions that can provide guidance on the expected regioselectivity for a given class of substrates.

Problem 5: Hydrolysis of Starting Materials and Intermediates
  • Symptom: Low overall yield and the presence of byproducts such as carboxylic acids (from amidine hydrolysis) or ketones/esters (from β-dicarbonyl hydrolysis).

  • Root Cause: The Pinner synthesis is highly sensitive to the presence of water, which can lead to the hydrolysis of both the starting materials and key reaction intermediates.[2][4]

  • Mitigation Strategies:

    • Strictly Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis.[4]

      • Use freshly distilled, anhydrous solvents.

      • Flame-dry all glassware before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • High-Purity Reagents: Use high-purity, anhydrous starting materials. Amidines, in particular, should be handled with care as they can be hygroscopic.[5]

Visualizing Reaction Pathways

The following diagrams illustrate the desired Pinner synthesis pathway and a common competing side reaction.

Pinner_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amidine Amidine Condensation_Product Open-Chain Condensation Product Amidine->Condensation_Product Nucleophilic Attack Dicarbonyl β-Dicarbonyl Dicarbonyl->Condensation_Product Pyrimidine Pyrimidine Condensation_Product->Pyrimidine Cyclization & Dehydration

Caption: Desired reaction pathway for the Pinner synthesis of pyrimidines.

Byproduct_Formation cluster_reactants Reactants cluster_products Byproducts Amidine1 Amidine Triazine Triazine/Self-Condensation Product Amidine1->Triazine Self-Condensation Amidine2 Amidine Amidine2->Triazine

Caption: Competing pathway leading to amidine self-condensation byproducts.

Experimental Protocols

The following are generalized protocols for performing the Pinner synthesis under acidic and basic conditions. Note that optimal conditions will vary depending on the specific substrates used.

Protocol 1: General Procedure for Acid-Catalyzed Pinner Pyrimidine Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the amidine hydrochloride (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in anhydrous ethanol.

  • Reaction Initiation: While stirring, bubble dry hydrogen chloride gas through the solution for 5-10 minutes. Alternatively, a solution of HCl in an anhydrous solvent can be used.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: General Procedure for Base-Promoted Pinner Pyrimidine Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve the amidine hydrochloride (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in anhydrous ethanol.

  • Base Addition: Prepare a solution of sodium ethoxide in anhydrous ethanol (1.0 eq). Add the sodium ethoxide solution dropwise to the stirred reaction mixture at room temperature over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Isolation: The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Summary: Optimizing Reaction Conditions

The following table provides a general overview of how key reaction parameters can be adjusted to minimize common byproducts.

ParameterTo Minimize Amidine Self-CondensationTo Minimize β-Dicarbonyl Self-CondensationTo Promote Complete CyclizationTo Control RegioselectivityTo Prevent Hydrolysis
Base Use weaker base; slow additionUse weaker baseUse stronger base/catalystN/AN/A
Temperature Lower temperatureLower temperatureHigher temperatureSubstrate dependentN/A
Stoichiometry N/ASlight excess of amidineN/AN/AN/A
Solvent N/AN/AMore polar solventSubstrate dependentStrictly anhydrous
Order of Addition N/AAdd β-dicarbonyl lastN/AN/AN/A

References

Stability of 1-(Pyrimidin-2-YL)propan-1-one in acidic and basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyrimidin-2-YL)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical guidance on the stability of this compound, particularly in acidic and basic media. As pyrimidine derivatives are a cornerstone in medicinal chemistry, understanding their stability is paramount for ensuring experimental accuracy, and the safety and efficacy of potential drug candidates.[1][2][3] This guide provides a framework for identifying and troubleshooting potential stability issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this molecule are hydrolysis of the ketone and potential degradation of the pyrimidine ring, especially under stressed conditions such as acidic or basic pH, high temperature, and exposure to light.[4][5] The C-acyl bond between the propanone group and the pyrimidine ring may be susceptible to cleavage. Additionally, the pyrimidine ring itself, while generally aromatic and stable, can undergo degradation under harsh conditions.[6][7]

Q2: What is the likely degradation pathway in acidic media?

In acidic media, the nitrogen atoms of the pyrimidine ring can be protonated. This may make the pyrimidine ring more electron-withdrawing, potentially increasing the susceptibility of the acyl-pyrimidine bond to nucleophilic attack by water (hydrolysis). The likely degradation products would be pyrimidine and propanoic acid. The reaction would be an acid-catalyzed hydrolysis. Some pyrimidine-based compounds have been noted for their instability in acidic conditions, which can lead to the formation of inactive forms.[8]

Q3: What is the likely degradation pathway in basic media?

Under basic conditions, the primary degradation pathway is likely to be base-catalyzed hydrolysis of the ketone. A hydroxide ion can act as a nucleophile, attacking the carbonyl carbon. This would also lead to the cleavage of the acyl-pyrimidine bond, yielding a pyrimidine salt and a propanoate salt.

Q4: How can I monitor the stability of this compound in my experiments?

The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] This technique allows for the separation and quantification of the parent compound from its potential degradation products. It is crucial to develop a method that can resolve all relevant species.

Q5: What are the recommended storage conditions for this compound?

For solid material, storage at 4°C, protected from light, is recommended. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The stability in various solvents should be experimentally determined.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Inconsistent results in biological assays. The compound may be degrading in the assay medium.Perform a stability study of the compound in the assay buffer under the same conditions (time, temperature) as the experiment. Analyze samples at different time points by HPLC to quantify any degradation.
Appearance of unknown peaks in HPLC chromatogram over time. These are likely degradation products.Conduct a forced degradation study to intentionally generate and identify these degradation products.[4][5] This will help in understanding the degradation pathways and in developing a more robust analytical method.
Loss of compound after storage in solution. The compound is unstable in the chosen solvent or storage conditions.Evaluate the stability in different solvents and at various temperatures. Consider using aprotic solvents if hydrolysis is the primary concern. Always store solutions at the lowest practical temperature and for the shortest possible time.
Poor mass balance in forced degradation studies. Degradation products may not have a chromophore, may be volatile, or may not elute from the HPLC column.A mass balance between 97% and 103% is generally considered acceptable.[4] If mass balance is not achieved, consider using a different detection method (e.g., mass spectrometry) in parallel with UV to detect non-UV active degradants. Also, check for the possibility of volatile degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using techniques like LC-MS.

  • Determine the degradation pathway of the molecule.

Protocol 2: HPLC Method for Stability Testing

- Column: C18, 4.6 x 150 mm, 5 µm - Mobile Phase A: 0.1% Formic acid in Water - Mobile Phase B: 0.1% Formic acid in Acetonitrile - Gradient:

  • 0-5 min: 10% B

  • 5-20 min: 10% to 90% B

  • 20-25 min: 90% B

  • 25-26 min: 90% to 10% B

  • 26-30 min: 10% B - Flow Rate: 1.0 mL/min - Injection Volume: 10 µL - Detection: UV at 254 nm - Column Temperature: 30°C

Visualizations

cluster_acid Acidic Media (H₂O, H⁺) cluster_base Basic Media (H₂O, OH⁻) A_Parent This compound A_Products Pyrimidine + Propanoic Acid A_Parent->A_Products Hydrolysis B_Parent This compound B_Products Pyrimidine Salt + Propanoate Salt B_Parent->B_Products Hydrolysis

Caption: Potential Hydrolytic Degradation Pathways.

Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Sample Withdraw and Neutralize Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Data Interpret Data: - % Degradation - Identify Degradants - Determine Pathway Analyze->Data End End: Stability Profile Established Data->End

Caption: Forced Degradation Study Workflow.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Acylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-acylpyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and overcome common hurdles, ensuring a robust and efficient transition from bench-scale discovery to pilot-plant production.

The synthesis of 2-acylpyrimidines, often pivotal intermediates in the development of pharmaceuticals, typically follows a well-trodden path: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with guanidine. While this route is reliable at the lab scale, its translation to larger quantities introduces a host of challenges. This guide is structured to address these issues in a practical, question-and-answer format, grounded in the principles of process chemistry and safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions that arise during the scale-up of 2-acylpyrimidine synthesis.

Q1: What are the primary synthetic routes to 2-acylpyrimidines and which is most amenable to scale-up?

A1: The most prevalent and scalable route involves a two-step process. First, a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde yields a chalcone (an α,β-unsaturated ketone)[1][2]. This is followed by the cyclocondensation of the chalcone with guanidine (or its salt) to form the desired 2-acylpyrimidine[3][4]. This method is generally preferred for scale-up due to the availability of starting materials, well-understood reaction mechanisms, and the crystalline nature of many chalcone intermediates, which allows for purification before the final ring-forming step.

Alternative routes, such as those involving Pinner-type reactions with 1,3-dicarbonyl compounds and amidines, are also viable but can be more sensitive to reaction conditions, particularly the need for strict anhydrous environments to prevent hydrolysis of intermediates[5][6][7].

Q2: What are the most significant challenges I should anticipate when moving from a 10-gram to a 1-kilogram scale?

A2: The transition from lab to pilot scale introduces several critical challenges that are often not apparent at a smaller scale. These include:

  • Thermal Management: Both the Claisen-Schmidt condensation and the subsequent cyclocondensation can be exothermic. What is easily managed in a laboratory flask with an ice bath can become a serious safety hazard in a large reactor due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation[8][9].

  • Mixing and Mass Transfer: Inadequate mixing in a large vessel can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and inconsistent product quality.

  • Solid Handling and Precipitation: The product often precipitates from the reaction mixture. Controlling the rate of precipitation is crucial for obtaining a product with a consistent particle size that is easy to filter and dry. Uncontrolled precipitation can lead to the inclusion of impurities within the crystal lattice.

  • Impurity Profile: Minor side-products at the lab scale can become significant impurities at a larger scale, complicating purification and potentially impacting the final product's specifications.

Q3: How does the acyl group at the 2-position influence the stability and reactivity of the pyrimidine ring?

A3: The 2-acyl group is an electron-withdrawing group, which influences the pyrimidine ring's reactivity. The C4 and C6 positions of the pyrimidine ring are electron-deficient and susceptible to nucleophilic attack. The presence of an additional electron-withdrawing group at C2 can further activate these positions. While detailed reactivity studies on 2-acylpyrimidines are not extensively published, by analogy with 2-sulfonylpyrimidines, we can infer that the acyl group will make the ring more susceptible to SNAr reactions[10][11]. This increased reactivity needs to be considered if downstream functionalization is planned.

Regarding stability, acyl-heterocycles can be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the acyl group[12]. It is crucial to assess the stability of your specific 2-acylpyrimidine under the conditions of work-up and purification.

Q4: What are the key safety considerations when handling guanidine and its salts at an industrial scale?

A4: Guanidine and its salts, particularly guanidine hydrochloride, are irritants to the skin, eyes, and respiratory tract[5]. On a large scale, the primary hazard is the generation of dust during handling. It is imperative to use engineering controls such as closed systems and local exhaust ventilation to minimize dust exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and respiratory protection, is essential[2][7].

Furthermore, guanidine hydrochloride dust can form explosive mixtures with air. Therefore, all equipment must be properly grounded to prevent static discharge, and measures should be in place to prevent dust accumulation[1][6].

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis.

Guide 1: Claisen-Schmidt Condensation for Chalcone Synthesis

Problem: Low Yield or Incomplete Conversion of Starting Materials

Possible Cause Underlying Rationale Recommended Action(s)
Inefficient Base Catalysis The reaction relies on the formation of an enolate from the acetophenone. An insufficient amount or strength of the base will result in a slow or incomplete reaction.- Increase the stoichiometry of the base (e.g., NaOH, KOH) or consider a stronger base like sodium ethoxide. - Ensure the base is not degraded (e.g., old NaOH may have absorbed CO₂).
Suboptimal Temperature While often run at room temperature, some less reactive aldehydes or ketones may require gentle heating to increase the reaction rate.- Gradually increase the reaction temperature to 40-50°C and monitor by TLC or HPLC. - Be cautious, as higher temperatures can promote side reactions.
Poor Solubility of Reactants If the aldehyde or ketone is not fully dissolved, the reaction will be heterogeneous and slow.- Increase the volume of the solvent (typically ethanol or methanol). - Consider a co-solvent system to improve solubility.

Problem: Formation of Michael Addition Byproduct (1,3,5-triphenylpentan-1,5-dione)

Possible Cause Underlying Rationale Recommended Action(s)
High Concentration of Enolate An excess of the enolate of acetophenone can act as a nucleophile and add to the newly formed chalcone in a Michael addition.- Add the acetophenone solution slowly to the mixture of the aldehyde and base to keep the instantaneous concentration of the enolate low. - Use a strict 1:1 stoichiometry of acetophenone to aldehyde.
Prolonged Reaction Time Leaving the reaction for an extended period after the chalcone has formed can increase the likelihood of the Michael addition side reaction.- Monitor the reaction closely by TLC/HPLC and quench the reaction as soon as the starting materials are consumed.
Guide 2: Cyclocondensation of Chalcone with Guanidine

Problem: Low Yield of 2-Acylpyrimidine

Possible Cause Underlying Rationale Recommended Action(s)
Guanidine Stability/Purity Guanidine free base can degrade over time. Guanidine hydrochloride is more stable but requires a stoichiometric amount of base to be added to the reaction to liberate the free base.- If using guanidine hydrochloride, ensure the addition of an equivalent amount of a strong base (e.g., sodium ethoxide, potassium tert-butoxide). - Use freshly prepared guanidine free base or high-purity guanidine hydrochloride.
Incomplete Reaction The cyclocondensation may be slow depending on the substituents on the chalcone.- Increase the reaction temperature (reflux is common). - Extend the reaction time, monitoring by TLC/HPLC.
Side Reactions Uncyclized intermediates may be stable under the reaction conditions.- Ensure a sufficiently strong base is used to promote the final dehydration step to form the aromatic pyrimidine ring.

Problem: Product "Oils Out" or Precipitates as an Unmanageable Solid

Possible Cause Underlying Rationale Recommended Action(s)
Rapid Precipitation If the product is highly insoluble in the reaction solvent, it may crash out of solution rapidly, trapping impurities and making filtration difficult.- Increase the reaction temperature to keep the product in solution longer. - Add an anti-solvent slowly at a controlled temperature to induce gradual crystallization. - Consider a different solvent system where the product has slightly higher solubility.
Presence of Tarry Impurities Side reactions can produce oligomeric or polymeric tars that coat the desired product, causing it to oil out.- Ensure the purity of the chalcone intermediate. Purifying the chalcone by recrystallization before the cyclocondensation step is highly recommended at scale.
Guide 3: Purification of 2-Acylpyrimidines

Problem: Persistent Impurities After Recrystallization

Possible Cause Underlying Rationale Recommended Action(s)
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the product well when hot and poorly when cold, while impurities should remain soluble at all temperatures.- Conduct a thorough solvent screen to find the optimal single or two-solvent system.[13][14][15] - Common solvents for pyrimidines include ethanol, isopropanol, ethyl acetate, and toluene.
Co-precipitation of Impurities If an impurity has a similar structure and solubility profile to the product, it may co-precipitate.- Consider a multi-step purification. For example, a preliminary filtration through a plug of silica gel to remove polar impurities, followed by recrystallization. - If impurities persist, large-scale column chromatography may be necessary.[16]
Trapped Mother Liquor Inefficient washing of the filter cake can leave behind mother liquor containing dissolved impurities.- Wash the filter cake with fresh, cold recrystallization solvent. - Ensure the filter cake is well-compacted to remove as much mother liquor as possible before washing.

Part 3: Experimental Protocols & Workflows

Protocol 1: Scale-Up of Claisen-Schmidt Condensation (Illustrative)

Objective: To synthesize 1 kg of a chalcone intermediate.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Aromatic ketone (e.g., acetophenone, 1.0 eq)

  • Ethanol (as solvent)

  • Sodium Hydroxide (NaOH), 40% aqueous solution (1.1 eq)

  • Jacketed glass reactor (20 L) with overhead stirring and temperature control.

Procedure:

  • Reactant Preparation: In the 20 L reactor, dissolve the aromatic aldehyde and acetophenone in ethanol.

  • Initial Cooling: Cool the solution to 15-20°C with gentle stirring.

  • Base Addition: Slowly add the 40% NaOH solution dropwise via an addition funnel, maintaining the internal temperature below 25°C. This slow addition is critical to manage the exotherm.

  • Reaction: Stir the mixture at 20-25°C for 4-6 hours. The product will likely begin to precipitate as a slurry.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC until the starting materials are consumed.

  • Work-up: Once complete, cool the slurry to 0-5°C and stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solid product using a Nutsche filter or a large Buchner funnel.

  • Washing: Wash the filter cake with cold water until the pH of the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Drying: Dry the purified chalcone in a vacuum oven at 50-60°C until a constant weight is achieved.

Workflow Diagram: Troubleshooting Low Yield in Cyclocondensation

G cluster_guanidine Guanidine Issues cluster_base Base Issues cluster_conditions Reaction Conditions cluster_chalcone Chalcone Purity start Low Yield of 2-Acylpyrimidine check_guanidine Check Guanidine Quality and Stoichiometry start->check_guanidine check_base Verify Base Strength and Stoichiometry start->check_base check_conditions Analyze Reaction Conditions start->check_conditions check_chalcone Assess Chalcone Purity start->check_chalcone guanidine_sol1 Use fresh guanidine or guanidine HCl check_guanidine->guanidine_sol1 guanidine_sol2 Ensure 1:1 base to guanidine HCl ratio check_guanidine->guanidine_sol2 base_sol1 Use stronger base (e.g., NaOEt, KOtBu) check_base->base_sol1 cond_sol1 Increase temperature to reflux check_conditions->cond_sol1 cond_sol2 Extend reaction time (monitor by TLC/HPLC) check_conditions->cond_sol2 chalcone_sol1 Recrystallize chalcone before use check_chalcone->chalcone_sol1

Caption: Troubleshooting workflow for low yield in the cyclocondensation step.

Logical Diagram: Scale-Up Decision Pathway

G start Lab Scale Synthesis Successful (e.g., 10g) calorimetry Perform Reaction Calorimetry start->calorimetry mixing_study Conduct Mixing Study calorimetry->mixing_study Exotherm Manageable redesign Redesign Process calorimetry->redesign Exotherm Unmanageable solubility_study Determine Product Solubility Profile mixing_study->solubility_study pilot_run Perform Pilot Scale Run (e.g., 100g) solubility_study->pilot_run full_scale Proceed to Full Scale (e.g., 1kg+) pilot_run->full_scale Successful pilot_run->redesign Issues Encountered

Caption: Decision pathway for scaling up 2-acylpyrimidine synthesis.

References

Preventing decomposition of 1-(Pyrimidin-2-YL)propan-1-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyrimidin-2-YL)propan-1-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing the decomposition of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Section 1: Understanding the Stability of this compound

FAQ: What are the key structural features of this compound that influence its stability?

This compound is a molecule that combines a pyrimidine ring with a propanone side chain. The stability of this compound is influenced by the interplay between these two functional groups.

  • The Pyrimidine Ring: Pyrimidine is an aromatic, nitrogen-containing heterocycle. The two nitrogen atoms in the ring have an electron-withdrawing effect, which decreases the electron density of the ring system.[1] This makes the ring itself relatively stable but can influence the reactivity of its substituents.

  • The Propanone Side Chain: The ketone functional group (C=O) on the propane chain is a site of potential reactivity. The carbon atom of the carbonyl group is electrophilic and can be a target for nucleophilic attack.

  • Interaction between the Ring and the Side Chain: The electron-withdrawing nature of the pyrimidine ring, being directly attached to the carbonyl carbon, increases the electrophilicity of the carbonyl group. This makes the ketone in this compound potentially more susceptible to certain degradation reactions compared to a simple alkyl ketone.

FAQ: What are the primary factors that can cause the decomposition of this compound during storage?

Several environmental factors can contribute to the degradation of this compound. These include:

  • Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of the molecule, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: Exposure to air, especially in the presence of light or metal ions, can lead to the oxidation of the ketone or the alkyl chain.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule. Pyrimidine itself can photolytically decompose to uracil under UV light.[1]

  • Elevated Temperatures: High temperatures can accelerate the rates of all the above degradation pathways.

Section 2: Recommended Storage and Handling Procedures

Troubleshooting Guide: Preventing Degradation - Optimal Storage Conditions

To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage parameters and the scientific rationale behind them.

Parameter Recommendation Rationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with oxygen, thereby preventing oxidative degradation.
Light Store in an amber or opaque container.Protects the compound from light, especially UV radiation, which can induce photodegradation.
Moisture Store in a tightly sealed container with a desiccant.Prevents the ingress of moisture, which is a key reactant in hydrolytic degradation.
Purity Ensure the compound is of high purity before long-term storage.Impurities can sometimes act as catalysts for decomposition reactions.
FAQ: What materials should be avoided for containers and labware?

When handling and storing this compound, it is advisable to use high-quality, inert materials to prevent contamination and potential catalytic degradation.

  • Recommended: Borosilicate glass (e.g., Pyrex®) and polytetrafluoroethylene (PTFE) are excellent choices for their chemical inertness.

  • To be Used with Caution: Some plastics may contain plasticizers or other leachable components that could contaminate your sample. If using plastic, ensure it is of high-density polyethylene (HDPE) or polypropylene (PP) and has been tested for compatibility.

  • Avoid: Avoid reactive metals and low-quality plastics.

Section 3: Troubleshooting Common Stability Issues

Troubleshooting Guide: My compound shows signs of degradation (e.g., color change, new peaks in HPLC). What are the likely causes and how can I identify the degradation products?

If you observe signs of degradation, it is important to systematically identify the cause and the nature of the degradation products. The following diagram illustrates potential degradation pathways for this compound.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_acid Acid-catalyzed hydrolysis main->hydrolysis_acid H+ / H2O hydrolysis_base Base-catalyzed hydrolysis main->hydrolysis_base OH- / H2O oxidation Oxidative cleavage main->oxidation O2, light, metal ions photodegradation Norrish Type I/II main->photodegradation UV light pyrimidine_acid Pyrimidine-2-carboxylic acid hydrolysis_acid->pyrimidine_acid propanal Propanal hydrolysis_acid->propanal hydrolysis_base->pyrimidine_acid hydrolysis_base->propanal pyrimidine_acid2 Pyrimidine-2-carboxylic acid oxidation->pyrimidine_acid2 acetic_acid Acetic acid oxidation->acetic_acid radicals Radical intermediates photodegradation->radicals rearrangement Rearrangement products radicals->rearrangement

Caption: Potential degradation pathways of this compound.

Identifying Degradation Products:

To identify the degradation products, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent first step to separate the parent compound from any impurities or degradation products. A change in the chromatogram over time is a clear indication of decomposition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide the molecular weights of the separated components, which is crucial for identifying potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of unknown degradation products if they can be isolated in sufficient quantity.

FAQ: How can I confirm the purity of my stored this compound?

Regular purity assessment is essential for ensuring the quality of your compound. A stability-indicating HPLC method is the most common and reliable way to do this. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.

Section 4: Experimental Protocols for Stability Assessment

Protocol: Step-by-step guide for a basic forced degradation study

Forced degradation studies are designed to accelerate the decomposition of a drug substance to identify likely degradation products and establish degradation pathways.[2] This information is critical for developing stability-indicating analytical methods.

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

G cluster_stress Apply Stress Conditions start Prepare stock solution of This compound in a suitable solvent (e.g., 50:50 acetonitrile:water) acid Acid Hydrolysis: Add 1 M HCl, heat at 60°C start->acid base Base Hydrolysis: Add 1 M NaOH, heat at 60°C start->base oxidation Oxidation: Add 30% H₂O₂, keep at room temp. start->oxidation thermal Thermal Degradation: Heat solid sample at 80°C start->thermal photo Photodegradation: Expose solution to UV/Vis light start->photo sample Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize acidic and basic samples before analysis sample->neutralize analyze Analyze all samples by HPLC neutralize->analyze

References

Improving the regioselectivity of reactions involving the pyrimidine ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine scaffolds. This guide is designed to provide expert insights and practical solutions for controlling the regioselectivity of your reactions. As a π-deficient heterocycle, the pyrimidine ring presents unique challenges and opportunities in synthetic chemistry. Understanding and manipulating its electronic properties is key to achieving desired substitution patterns. This center moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Fundamentals of Pyrimidine Reactivity

The pyrimidine ring's two nitrogen atoms significantly withdraw electron density, making it "π-deficient."[1][2] This fundamental property dictates its reactivity:

  • Positions C2, C4, and C6: These positions are the most electron-deficient. They are highly susceptible to nucleophilic attack and are the typical sites for Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.[1]

  • Position C5: This is the most electron-rich carbon on the ring, analogous to the β-position of an α,β-unsaturated carbonyl system. It is the preferred site for electrophilic substitution , provided the ring is sufficiently activated by electron-donating groups (EDGs).[1][3]

This inherent electronic landscape is the starting point for any discussion on regioselectivity. The challenge lies in overriding or fine-tuning these innate preferences.

Fig 1. General reactivity map of the pyrimidine ring.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine overwhelmingly favor the C4 position?

This is a classic question rooted in the electronic structure of the pyrimidine ring. The preference for C4 substitution is governed by two main factors:

  • Frontier Molecular Orbitals (FMO): For an unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) has its largest coefficient at the C4 position.[4] Nucleophilic attack preferentially occurs at the site of the largest LUMO lobe, making C4 the kinetically favored site.

  • Intermediate Stability: Nucleophilic attack forms a negatively charged intermediate (a Meisenheimer complex). When attack occurs at C4 or C2, the negative charge can be delocalized onto both ring nitrogen atoms through resonance, which is a significant stabilizing effect.[5] However, the intermediate from C4 attack is generally more stable.

While C4 is the default, this selectivity is not absolute and can be surprisingly sensitive to other factors, leading to the troubleshooting scenarios discussed below.[4][6]

Q2: I need to perform an electrophilic substitution (e.g., halogenation, nitration). Why is my reaction failing on an unactivated pyrimidine, and how can I promote C5 reactivity?

Electrophilic substitution on a "bare" pyrimidine is extremely difficult. The two ring nitrogens are strongly deactivating, making the ring much less nucleophilic than benzene.[1][2] Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the ring nitrogens become protonated, adding further deactivation.

To achieve C5 electrophilic substitution, you must activate the ring:

  • Install Electron-Donating Groups (EDGs): The most effective strategy is to have EDGs like amino (-NH₂) or hydroxyl/alkoxy (-OH, -OR) groups on the ring (typically at C2, C4, or C6). These groups donate electron density back into the ring system, partially offsetting the withdrawing effect of the ring nitrogens and making the C5 position sufficiently nucleophilic to react with electrophiles.[2][3]

  • Reaction Example: 2-Pyrimidone readily undergoes nitration at the C5 position, whereas pyrimidine itself does not.[2]

Q3: What are the key experimental levers I can pull to influence regioselectivity in my pyrimidine reactions?

Beyond the inherent electronics of the substrate, you can manipulate several factors to steer the reaction to your desired position:

  • Substitution Pattern: As discussed, the electronic nature (EDG vs. EWG) and position of existing substituents have the most dramatic effect.[4][6]

  • Catalyst & Ligand Choice: In transition metal-catalyzed reactions, the catalyst and its associated ligands play a decisive role. Different ligand sets can invert conventional selectivity by altering the mechanism or the steric environment around the metal center.[7][8][9]

  • Reaction Conditions: Solvent, temperature, and the nature of the base can significantly alter product ratios.[6] For example, in metalation reactions, the choice of base (e.g., n-BuLi vs. a TMP-based reagent) can completely change the site of deprotonation.[10][11][12]

  • Nature of the Nucleophile/Electrophile: The steric bulk and electronic properties of the incoming reagent can influence which site is more accessible or reactive.[6][13]

Troubleshooting Guides

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Problem: I'm getting a mixture of C2 and C4 isomers—or exclusive C2 substitution—on my substituted 2,4-dichloropyrimidine.

This is a common and often perplexing issue. While C4 is the default site of attack, certain substituents can reverse this preference.

SNAr_Troubleshooting Start Starting Material: 2,4-Dichloropyrimidine Derivative Desired Desired Product? Start->Desired C4_Product C4-Substituted Product Desired->C4_Product C4 C2_Product C2-Substituted Product Desired->C2_Product C2 Check_C6 Substituent at C6? C4_Product->Check_C6 C2_Product->Check_C6 Check_C5 Substituent at C5? Check_C6->Check_C5 No EDG_C6 C6 is an EDG (e.g., -OMe, -NHMe) Check_C6->EDG_C6 Yes Bulky_C5 C5 is sterically bulky (e.g., -TMS, -iPr) Check_C5->Bulky_C5 Yes, Bulky EWG_C5 C5 is an EWG (e.g., -NO2, -CN) Check_C5->EWG_C5 Yes, EWG No_Sub Unsubstituted at C5/C6 Check_C5->No_Sub No C2_Favored C2 attack is electronically favored. LUMO lobes at C2/C4 are similar. EDG_C6->C2_Favored C4_Hindered C4 is sterically hindered. Bulky_C5->C4_Hindered C4_Activated C4 is electronically activated. EWG_C5->C4_Activated C4_Default Default C4 selectivity expected. No_Sub->C4_Default

Fig 2. Decision workflow for troubleshooting SNAr on 2,4-dichloropyrimidines.

Causality & Solutions:

  • Cause 1: Electron-Donating Group (EDG) at C6. An EDG at the C6 position (e.g., -OMe, -NHMe) dramatically alters the ring's electronics. It increases the electron density at C2 and C4, but quantum mechanics calculations show that it specifically modifies the LUMO, making the lobes at C2 and C4 similar in size.[4] This removes the strong innate preference for C4, and in many cases, leads to selective C2 substitution.

    • Solution: If you desire C4 substitution but have a C6-EDG, you cannot easily force the reaction. This is a case where the substrate's electronics are dominant. You may need to reconsider your synthetic route, perhaps by introducing the C6 substituent after functionalizing the C4 position.

  • Cause 2: Steric Hindrance at C5. A bulky substituent at the C5 position (e.g., trimethylsilyl) can sterically block the approach of a nucleophile to the adjacent C4 position.[4] This can lead to a preference for attack at the less hindered C2 position.

    • Solution: To favor C4, use a smaller nucleophile if possible. If C2 is desired, a bulky C5 group is an excellent directing group.

  • Cause 3: Nature of the Nucleophile. For certain substrates, particularly those with an electron-withdrawing group (EWG) at C5, the choice of nucleophile is critical. While primary and secondary amines often give mixtures, tertiary amines can provide excellent selectivity for the C2 position.[13]

    • Solution: To enhance C2 selectivity on a 5-EWG-2,4-dichloropyrimidine, switch from a primary/secondary amine to a tertiary amine like triethylamine. The reaction proceeds via an intermediate that undergoes in-situ N-dealkylation.[13]

Comparative Data: SNAr on Dichloropyrimidines

SubstrateNucleophileConditionsMajor ProductC4:C2 RatioReference
2,4-dichloro-6-methoxypyrimidineNH₃Dioxane, RTC2-aminoC2 Selective[4]
2,4-dichloro-5-nitropyrimidineDiethylamineCHCl₃, 40°CMixture5:1[13]
2,4-dichloro-5-nitropyrimidineTriethylamineCHCl₃, 40°CC2-diethylaminoC2 Selective[13]
2,4-dichloropyrimidineN-methylpiperazineDioxane, refluxC4-substitutedC4 Selective[14]
Scenario 2: Transition Metal-Catalyzed Cross-Coupling
Problem: My palladium-catalyzed cross-coupling on a 2,4-dichloropyrimidine defaults to C4, but I need to functionalize C2.

This is a significant challenge because, similar to SNAr, the conventional reactivity for most cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) favors the C4 position.[8] Overcoming this innate preference requires a carefully chosen catalytic system designed to invert selectivity.

Causality & Solutions:

  • Cause: Conventional Catalyst Systems. Standard palladium catalysts with common phosphine ligands will almost always favor oxidative addition at the more electron-deficient and accessible C4-Cl bond. Over 2000 examples in the literature prior to 2022 showed this preference.[8]

  • Solution: Catalyst Control. Groundbreaking work has shown that specific, tailored catalyst systems can override the substrate's natural tendency. For C-S cross-coupling, a catalyst system was discovered that delivers exceptional C2 selectivity.

    • C2-Selective Protocol: Employ a specific catalyst system, such as one recently reported to enable C2-selective C-S coupling on unsubstituted 2,4-dichloropyrimidine.[8][9] This provides a direct method to access previously difficult-to-synthesize 2-thio-4-chloropyrimidines. (See Protocol 1 below).

    • C4-Selective Protocol: To ensure C4 selectivity, use a conventional palladium catalyst like Pd(PPh₃)₄ or a combination of a Pd(0) source and a standard phosphine ligand.

Scenario 3: Direct C-H Functionalization
Problem: I am attempting a direct C-H arylation on a fused pyrimidine system, but I'm getting poor regioselectivity between two remote C-H bonds.

Direct C-H functionalization is a powerful tool, but controlling regioselectivity on a heterocycle with multiple potential C-H activation sites can be difficult. The outcome is often a delicate balance between the inherent acidity and electron density of the C-H bonds and the mechanism dictated by the catalyst.

Causality & Solutions:

  • Cause: Competing Reaction Pathways. Different C-H bonds have different properties. For example, one position might be more acidic (favored by a concerted metalation-deprotonation mechanism), while another might be more electron-rich (favored by an electrophilic aromatic substitution-type mechanism). A single catalyst might not distinguish well between them.

  • Solution: Mechanism-Switched Regiocontrol. It is possible to completely switch the site of arylation by tuning the catalyst to favor one mechanism over another. In the case of pyrazolo[1,5-a]pyrimidine, the C7 position is the most acidic, while the C3 position is the most electron-rich.

    • To Target the Acidic Site (C7): Use a phosphine-containing palladium catalyst. The ligand promotes a mechanism that targets the most acidic proton.[7]

    • To Target the Electron-Rich Site (C3): Use a phosphine-free palladium catalyst (e.g., Pd(OAc)₂). This favors a mechanism more sensitive to the electron density of the C-H bond.[7]

CH_Arylation_Control Substrate Pyrazolo[1,5-a]pyrimidine Catalyst_Choice Catalyst System Substrate->Catalyst_Choice Phosphine_System Pd Catalyst + Phosphine Ligand Catalyst_Choice->Phosphine_System With Ligand Phosphine_Free Phosphine-Free Pd Catalyst Catalyst_Choice->Phosphine_Free Ligand-Free Mechanism_CMD Mechanism: Concerted Metalation-Deprotonation Phosphine_System->Mechanism_CMD Mechanism_SEAr Mechanism: Electrophilic-Type Phosphine_Free->Mechanism_SEAr Product_C7 Product: C7-Arylated Mechanism_CMD->Product_C7 Targets most acidic C-H Product_C3 Product: C3-Arylated Mechanism_SEAr->Product_C3 Targets most electron-rich C-H

Fig 3. Catalyst-controlled regioselectivity in C-H arylation.

Experimental Protocols

Protocol 1: Inverting Selectivity - C2-Selective C–S Cross-Coupling of 2,4-Dichloropyrimidine

(Based on the methodology described by Neufeldt et al.[8][9])

This protocol describes a method to achieve the "unconventional" C2-selective thiolation of 2,4-dichloropyrimidine, a transformation that defies the normal C4 preference.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst and ligand under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add 2,4-dichloropyrimidine (1.0 equiv), the desired thiol (1.1 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a concentration of ~0.1 M with respect to the pyrimidine.

  • Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be monitored for the consumption of the starting material and the formation of the C2- and C4-isomers to confirm selectivity.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-thio-4-chloropyrimidine isomer.

Self-Validating System: The key to this protocol's success is the specific catalyst system. If you run a parallel reaction with a standard catalyst like Pd(PPh₃)₄, you should observe the formation of the C4-isomer as the major product. The stark difference in regioselectivity between the two systems validates the effectiveness of the specialized C2-directing catalyst.

References

Validation & Comparative

A Researcher's Guide to the Biological Landscape of 1-(Pyrimidin-2-YL)propan-1-one and its Isomers: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the very blueprint of life in DNA and RNA.[1][2][3] This inherent biological significance has rendered its derivatives a fertile ground for the discovery of novel therapeutic agents, exhibiting a remarkable breadth of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The biological action of these derivatives is profoundly dictated by the nature and positioning of substituents on the pyrimidine ring, a classic exhibition of structure-activity relationships (SAR).[6] This guide provides a comparative framework for understanding the biological potential of 1-(Pyrimidin-2-YL)propan-1-one and its isomers, offering a synthesis of available data and, more critically, a detailed roadmap of experimental protocols for researchers to conduct their own comprehensive evaluations.

While specific biological data for this compound is not extensively documented in publicly accessible literature[7], an analysis of its structural isomers offers valuable insights into the potential bioactivities that may be unlocked. The positional arrangement of the propan-1-one substituent on the pyrimidine ring, as well as isomeric forms of the side chain itself, can dramatically alter the molecule's interaction with biological targets.

The Isomeric Landscape: Unlocking Potential Through Structural Diversity

The isomeric forms of this compound can be broadly categorized into positional isomers, where the propan-1-one group is attached to a different position on the pyrimidine ring, and functional group isomers, which have the same molecular formula but different connectivity.

Positional Isomers:

  • 1-(Pyrimidin-4-YL)propan-1-one: Derivatives of the isomeric pyrimidin-4-yl ethanone have been explored as potential ROS1 kinase inhibitors, suggesting a possible role in anticancer research.[8]

  • 1-(Pyrimidin-5-YL)propan-1-one: Limited specific data is available for this isomer, highlighting a gap in the current research landscape.

Key Functional Isomers:

  • Acetylpyrimidines (e.g., 2-acetylpyrimidine, 4-acetylpyrimidine, 5-acetylpyrimidine): These isomers, while structurally related, can exhibit distinct biological profiles. For instance, the analogous acetylpyridines have been studied, with 3-acetylpyridine demonstrating neurotoxic effects, while derivatives of 4-acetylpyridine are being investigated for their potential anticancer activities.[9] This underscores the critical influence of substituent placement on biological outcomes. Chalcones derived from 2-acetylpyridine have also been synthesized and evaluated for their antimicrobial properties.[10][11]

The following sections provide detailed experimental protocols to enable researchers to systematically investigate and compare the biological activities of this compound and its isomers.

Experimental Workflows for Comparative Biological Activity Assessment

I. Anticancer Activity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's potential as an anticancer agent.[12][13][14][15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Comparative Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7Data to be determined
Isomer AMCF-7Data to be determined
Isomer BMCF-7Data to be determined
Doxorubicin (Control)MCF-7Reference Value
This compoundA549Data to be determined
Isomer AA549Data to be determined
Isomer BA549Data to be determined
Doxorubicin (Control)A549Reference Value

Diagram 1: MTT Assay Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity cell_seeding 1. Seed Cancer Cells in 96-well Plate incubation1 2. Incubate 24h (Cell Adhesion) cell_seeding->incubation1 compound_treatment 3. Add Test Compounds (Serial Dilutions) incubation1->compound_treatment incubation2 4. Incubate 48-72h (Compound Exposure) compound_treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate 4h (Formazan Formation) mtt_addition->incubation3 solubilization 7. Solubilize Formazan (e.g., with DMSO) incubation3->solubilization read_plate 8. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 9. Calculate IC50 read_plate->data_analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

II. Antimicrobial Activity Screening: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standard, qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of growth inhibition will form around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity matching the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial inoculum.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds and a control antibiotic onto the surface of the agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zones of complete growth inhibition around each disk in millimeters.

Table 2: Hypothetical Comparative Antimicrobial Activity Data

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)
This compoundData to be determinedData to be determined
Isomer AData to be determinedData to be determined
Isomer BData to be determinedData to be determined
Ciprofloxacin (Control)Reference ValueReference Value
III. Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[18][19]

Principle: The Griess reagent is used to quantify the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant. A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Table 3: Hypothetical Comparative Anti-inflammatory Activity Data

CompoundNO Inhibition (%) at 10 µM
This compoundData to be determined
Isomer AData to be determined
Isomer BData to be determined
Dexamethasone (Control)Reference Value

Potential Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[20] One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

Diagram 2: Simplified NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_pathway NF-κB Signaling in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB 4. Degradation of IκBα Nucleus Nucleus NFkB->Nucleus 5. Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Proinflammatory_Genes 6. Upregulates Transcription Pyrimidine_Compound Pyrimidine Derivative Pyrimidine_Compound->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyrimidine derivatives.

Conclusion

This guide serves as a foundational resource for researchers embarking on the exploration of this compound and its isomers. While direct comparative data remains elusive, the established biological significance of the pyrimidine scaffold strongly suggests a high potential for discovering novel bioactive molecules within this isomeric series. The provided experimental protocols offer a robust framework for systematic investigation, enabling the generation of crucial data to elucidate the structure-activity relationships at play. Through such rigorous and comparative analysis, the scientific community can unlock the full therapeutic potential of these promising compounds.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Understanding the cytotoxic potential of novel pyrimidine derivatives is a critical step in the development of new anticancer therapies. This guide provides a comparative analysis of the in vitro cytotoxicity of various pyrimidine compounds, with a focus on providing a framework for evaluating molecules such as 1-(Pyrimidin-2-YL)propan-1-one. By examining structure-activity relationships and outlining robust experimental protocols, this document serves as a technical resource to inform and guide future research in oncology.

Introduction: The Prominence of Pyrimidines in Oncology

The pyrimidine nucleus is a fundamental building block in nature, most notably as a component of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of potent therapeutic agents. In oncology, pyrimidine-based drugs have a long history of success, with compounds like 5-Fluorouracil being a mainstay of chemotherapy for decades. The versatility of the pyrimidine ring allows for extensive chemical modifications, leading to a diverse range of biological activities, including the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.

Comparative In Vitro Cytotoxicity of Pyrimidine Derivatives

The cytotoxic efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. These modifications can significantly impact the compound's interaction with its biological target, as well as its pharmacokinetic properties. To illustrate this, the following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of pyrimidine derivatives against various human cancer cell lines, providing a quantitative comparison of their anti-proliferative effects.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesCompound 4 MCF-7 (Breast)0.57
Pyrido[2,3-d]pyrimidinesCompound 10 MCF-7 (Breast)3.15
Pyrido[2,3-d]pyrimidinesCompound 11 MCF-7 (Breast)1.31
Pyrimidine-Benzimidazol HybridsRepresentative CompoundHCT-116 (Colon)1.98 ± 0.69
Pyrimidine-Benzimidazol HybridsRepresentative CompoundMCF-7 (Breast)2.18 ± 0.93
Pyrimidine CarboxamidesCompound 9b HepG2 (Liver)Very Strong
Pyrimidine CarboxamidesCompound 11b MCF-7 (Breast)Very Strong

Note: "Very Strong" indicates high cytotoxic activity as described in the cited reference, without a specific IC50 value provided in the abstract.

This data highlights the significant variability in cytotoxic potency among different pyrimidine scaffolds, underscoring the importance of systematic screening and structure-activity relationship (SAR) studies.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the generation of reliable and reproducible cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability. The principle of this assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Step-by-Step Methodology:
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and perform a cell count to ensure viability.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test pyrimidine compounds (e.g., this compound and related derivatives) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds to achieve a range of final concentrations for treatment.

    • Remove the culture medium from the 96-well plates and add fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-(Pyrimidin-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a detailed, validated synthetic route to 1-(pyrimidin-2-yl)propan-1-one, a heterocyclic ketone of interest as a versatile building block in medicinal chemistry. We provide an in-depth examination of a robust and efficient synthesis via the Grignard reaction of 2-cyanopyrimidine with ethylmagnesium bromide. The structural confirmation of the target compound is rigorously established through a multi-technique spectroscopic approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Each experimental choice is rationalized to provide clarity and context for researchers. Furthermore, this primary route is compared with alternative synthetic strategies, offering a comprehensive overview for professionals in chemical synthesis and drug development. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Synthetic Strategies for 2-Acylpyrimidines: A Comparative Overview

The introduction of an acyl group at the C2-position of the pyrimidine ring is a key transformation for creating valuable intermediates. The electron-deficient nature of the pyrimidine ring influences the choice of synthetic strategy.

Featured Route: Grignard Reaction with a Nitrile Precursor

Our featured synthesis employs the nucleophilic addition of a Grignard reagent to a nitrile, a classic and reliable method for ketone synthesis.[1] The reaction of 2-cyanopyrimidine with ethylmagnesium bromide proceeds to form an intermediate imine, which upon acidic hydrolysis, yields the desired this compound.

Causality of Choice: This route was selected for its high efficiency and the commercial availability of the starting materials (2-cyanopyrimidine and ethyl bromide). The reaction is generally clean, and the formation of the pyrimidinyl ketone from 2-cyanopyrimidines using this method is well-precedented in the literature.[2] The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, a robust and well-understood transformation.[1]

Synthetic_Workflow cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Acid Hydrolysis Reactant1 2-Cyanopyrimidine Intermediate Imine Intermediate (not isolated) Reactant1->Intermediate Reactant2 Ethylmagnesium Bromide (EtMgBr) Reactant2->Intermediate Solvent Dry THF Solvent->Intermediate Acid Aq. HCl Product This compound Acid->Product Intermediate->Product

Caption: Featured synthetic workflow for this compound.

Alternative Synthetic Routes for Comparison

To provide a comprehensive guide, we compare our featured method with other potential strategies for synthesizing 2-acylpyrimidines.

  • Friedel-Crafts Acylation: This common method for acylating aromatic rings is generally ineffective for highly electron-deficient rings like pyrimidine, which deactivates the ring towards electrophilic substitution.

  • Oxidation of a Secondary Alcohol: The target ketone could be synthesized by oxidizing the corresponding alcohol, 1-(pyrimidin-2-yl)propan-1-ol. This requires the prior synthesis of the alcohol, often via the reduction of a ketone or addition of a Grignard reagent to an aldehyde, adding a step to the overall process.

  • From 1,3-Dicarbonyl Compounds: A classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with a reagent like guanidine.[3] To synthesize the target molecule, a custom β-diketoester would be required, which may not be readily available.

  • Multicomponent Reactions (MCRs): Modern synthetic approaches utilize MCRs to build complex molecules in a single step. For instance, novel furo[2,3-d]pyrimidines have been synthesized efficiently via one-pot, three-component reactions.[4] While powerful, developing a specific MCR for a simpler target like this compound may require significant optimization.

Comparison Summary: The Grignard reaction with 2-cyanopyrimidine remains the most direct and reliable route among these alternatives, offering a balance of high yield, operational simplicity, and accessible starting materials.

Experimental Protocols

Detailed Synthesis of this compound
  • Materials: 2-Cyanopyrimidine (1.0 eq), Magnesium turnings (1.2 eq), Ethyl bromide (1.2 eq), Anhydrous tetrahydrofuran (THF), 1M Hydrochloric acid (HCl), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Step 1: Preparation of Grignard Reagent. In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.

  • Step 2: Grignard Addition. Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 2-cyanopyrimidine in anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Step 3: Hydrolysis and Workup. Cool the reaction mixture again to 0 °C and quench by the slow, careful addition of 1M HCl. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Step 4: Purification. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a pure compound.

Spectroscopic Analysis Protocols
  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FT-IR: The spectrum was recorded on an FT-IR spectrometer using a thin film on a NaCl plate.

  • Mass Spectrometry: Electron Ionization (EI) mass spectrum was obtained on a GC-MS system.

Spectroscopic Validation and Data Analysis

The unequivocal structural confirmation of a newly synthesized compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Validation_Logic Target This compound (C₇H₈N₂O) MS Mass Spectrometry (MS) Target->MS Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Target->IR Functional Groups (C=O, C=N) H_NMR ¹H NMR Target->H_NMR Proton Environment & Connectivity C_NMR ¹³C NMR Target->C_NMR Carbon Skeleton Validation Structure Validated MS->Validation IR->Validation H_NMR->Validation C_NMR->Validation

Caption: Logic flow for the spectroscopic validation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition and substructures.[5]

  • Molecular Ion (M⁺): The expected molecular ion peak for C₇H₈N₂O is at m/z = 136.[6] The presence of this peak confirms the molecular formula.

  • Key Fragmentation: The most characteristic fragmentation for ketones is alpha-cleavage.[7]

    • Loss of Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethyl group results in a prominent acylium ion at m/z = 107 (M - 29). This is often the base peak.

    • Loss of Propionyl Radical (•C(=O)CH₂CH₃): Cleavage of the bond between the carbonyl and the pyrimidine ring would yield a pyrimidinyl cation at m/z = 79.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups present in a molecule.[8]

  • C=O Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group. For aromatic ketones, this typically appears in the range of 1685-1666 cm⁻¹.[9]

  • Aromatic C-H Stretch: Absorption bands for the C-H stretching of the pyrimidine ring are expected just above 3000 cm⁻¹.[10]

  • Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the ethyl group will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[11]

  • C=N/C=C Stretch: Medium to weak absorptions for the pyrimidine ring stretches are expected in the 1600-1450 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum gives information on the number of different types of protons, their electronic environment, and their neighboring protons.[13]

  • Pyrimidine Protons:

    • H-5 (t): The proton at the 5-position is coupled to both H-4 and H-6, and is expected to appear as a triplet around δ 7.3-7.5 ppm .

    • H-4, H-6 (d): The two equivalent protons at the 4 and 6 positions are coupled to H-5 and are expected to appear as a doublet around δ 8.8-9.0 ppm . The significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.[14]

  • Ethyl Protons:

    • -CH₂- (q): The methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They are split by the three methyl protons into a quartet, expected around δ 3.0-3.2 ppm .[15]

    • -CH₃ (t): The terminal methyl protons are split by the two methylene protons into a triplet, expected to appear in the typical alkyl region around δ 1.1-1.3 ppm .[15]

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.[16]

  • Carbonyl Carbon (C=O): This is the most downfield signal, characteristic of a ketone, expected around δ 198-202 ppm .[17]

  • Pyrimidine Carbons:

    • C-2: The carbon bearing the propionyl group is significantly deshielded and is expected around δ 165-168 ppm .

    • C-4, C-6: These equivalent carbons are adjacent to two nitrogens and are highly deshielded, expected around δ 157-159 ppm .

    • C-5: This carbon is the least deshielded of the ring carbons, expected around δ 120-122 ppm .

  • Ethyl Carbons:

    • -CH₂-: The methylene carbon, attached to the carbonyl, is expected around δ 35-38 ppm .[17]

    • -CH₃-: The terminal methyl carbon is expected in the upfield region, around δ 8-10 ppm .

Summary of Spectroscopic Data
Technique Feature Expected Value Interpretation
MS (EI) Molecular Ion [M]⁺m/z 136Confirms Molecular Formula C₇H₈N₂O
Fragmentm/z 107[M - C₂H₅]⁺; Acylium ion from α-cleavage
Fragmentm/z 79[C₄H₃N₂]⁺; Pyrimidinyl cation
IR (cm⁻¹) C=O Stretch~1680 (strong, sharp)Aromatic Ketone
Aromatic C-H Stretch>3000 (medium)Pyrimidine Ring C-H
Aliphatic C-H Stretch<3000 (medium)Ethyl Group C-H
C=N / C=C Stretch1600-1450 (medium-weak)Pyrimidine Ring Vibrations
¹H NMR (δ, ppm) Doublet (2H)8.8-9.0H-4, H-6 of Pyrimidine Ring
Triplet (1H)7.3-7.5H-5 of Pyrimidine Ring
Quartet (2H)3.0-3.2-CO-CH₂ -CH₃
Triplet (3H)1.1-1.3-CO-CH₂-CH₃
¹³C NMR (δ, ppm) Ketone198-202C =O
Aromatic165-168C -2 (Pyrimidine)
Aromatic157-159C -4, C -6 (Pyrimidine)
Aromatic120-122C -5 (Pyrimidine)
Aliphatic35-38-CO-CH₂ -CH₃
Aliphatic8-10-CO-CH₂-CH₃

Conclusion

The synthesis of this compound has been successfully demonstrated via a Grignard reaction with 2-cyanopyrimidine, a method that proves superior in directness and efficiency when compared to other potential routes. The structural identity of the product was unequivocally validated by a comprehensive suite of spectroscopic techniques. The collective data from MS, IR, ¹H NMR, and ¹³C NMR provide a self-consistent and definitive characterization, confirming the successful synthesis. This guide provides researchers and drug development professionals with a robust protocol and a clear framework for the spectroscopic validation of similar heterocyclic compounds.

References

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Pyrimidine Derivative Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Rigor for Pyrimidine Derivatives

Pyrimidine derivatives form the structural core of a vast array of pharmacologically significant molecules, from antiviral agents like Zidovudine to anticancer drugs such as 5-Fluorouracil. Their efficacy and safety are directly linked to their precise chemical structure, purity, and concentration in a drug product. Consequently, the analytical methods used to characterize these compounds are not merely procedural; they are the bedrock upon which product quality and patient safety are built.

This guide provides an in-depth comparison of common analytical techniques for pyrimidine derivative characterization. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and validated data. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, ensuring that every procedure is a self-validating system. The core principle of this guide is to demonstrate that a well-validated analytical method is fit for its intended purpose, a mandate established by global regulatory bodies.[1][2]

The validation of these methods, and importantly, their cross-validation when a method is updated or transferred, is governed by stringent international standards. The International Council for Harmonisation (ICH) guideline Q2(R2) serves as the global benchmark, providing a comprehensive framework for validating analytical procedures.[3][4][5] This guide is structured around these principles, ensuring that the methodologies described are not only scientifically sound but also align with regulatory expectations.[6][7]

The Logic of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the workflow of method validation. The objective is to produce documented evidence that an analytical procedure is suitable for its intended use.[6][8] This is not a one-time event but a lifecycle approach that begins during method development and continues through routine use.[4][7]

The validation process follows a structured path, starting with the definition of the method's purpose and culminating in a comprehensive validation report.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) ATP->Protocol Defines requirements Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Analysis Analyze Data vs. Acceptance Criteria Robustness->Analysis Report Prepare Validation Report (Results, Deviations, Conclusion) Analysis->Report Approval QA & Regulatory Review Report->Approval

Caption: A typical workflow for analytical method validation.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the quantitative analysis of pyrimidine derivatives in bulk drug substances and finished products.[9] Its versatility, precision, and robustness make it ideal for assays and impurity profiling.

Causality Behind Experimental Choices:

  • Technique: Reversed-phase HPLC is predominantly used. Pyrimidine derivatives possess moderate polarity, making them well-suited for separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase.[9][10]

  • Mobile Phase: A buffered mobile phase (e.g., acetate or phosphate buffer) is critical.[10] Pyrimidines contain ionizable functional groups. Controlling the pH ensures a consistent charge state for the analyte, leading to reproducible retention times and sharp peak shapes. An organic modifier like acetonitrile or methanol is used to control the elution strength.

  • Detection: UV detection is most common, as the pyrimidine ring is a strong chromophore. A photodiode array (PDA) detector is often preferred to assess peak purity and specificity.

Protocol: Validation of an HPLC Assay for 5-Fluorouracil (5-FU)

This protocol outlines the validation of a reversed-phase HPLC method for quantifying 5-FU, based on the principles of ICH Q2(R2).[3][11]

1. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[11]
  • Procedure:
  • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of 5-FU.
  • Analyze a placebo sample (formulation matrix without 5-FU).
  • Analyze a known impurity standard to confirm separation from the 5-FU peak.
  • Perform forced degradation studies (acid, base, peroxide, heat, light) on a 5-FU sample. The method must demonstrate the ability to separate the 5-FU peak from any degradation products formed.
  • Use a PDA detector to check for peak purity across the 5-FU peak in the stressed samples.

2. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
  • Procedure:
  • Prepare a stock solution of 5-FU reference standard.
  • Create a series of at least five concentrations, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[12]
  • Inject each concentration in triplicate.
  • Plot a graph of the mean peak area versus concentration.
  • Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To measure the closeness of the test results obtained by the method to the true value.
  • Procedure:
  • Prepare a placebo formulation spiked with the 5-FU reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Prepare three replicate samples at each concentration level.
  • Analyze the samples and calculate the percentage recovery.
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
  • Procedure:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.[11]
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
  • Procedure:
  • Introduce small, deliberate changes to the method, such as:
  • pH of the mobile phase (e.g., ± 0.2 units).
  • Column temperature (e.g., ± 5 °C).
  • Flow rate (e.g., ± 10%).
  • Organic composition of the mobile phase (e.g., ± 2%).
  • Analyze the system suitability solution under each condition.
  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile or semi-volatile pyrimidine derivatives.[13] It offers excellent separation efficiency and provides structural information through mass spectrometry, making it highly specific.

Causality Behind Experimental Choices:

  • Technique: Many pyrimidine derivatives, especially nucleobases like thymine and uracil, have low volatility due to hydrogen bonding. Therefore, a derivatization step is essential. Silylation (e.g., using BSTFA) is a common approach to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[13]

  • Separation & Detection: A capillary column with a non-polar or mid-polar stationary phase is used for separation. The mass spectrometer serves as the detector, often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis.

Protocol: Validation of a GC-MS Method for Uracil and Thymine

1. Specificity:

  • Procedure:
  • Analyze a blank derivatizing reagent to check for interferences.
  • Analyze a silylated sample of a related compound (e.g., cytosine) to ensure chromatographic separation.
  • The ultimate specificity comes from the mass spectrometer. Monitor multiple characteristic ions for each analyte. The ratio of these ions should be consistent between standards and samples.

2. Linearity and Range:

  • Procedure:
  • Prepare a series of at least five concentrations of uracil and thymine standards.
  • Add a fixed amount of an internal standard (e.g., an isotopically labeled version of the analyte) to each.
  • Derivatize, inject, and analyze in SIM mode.
  • Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

3. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.
  • Procedure:
  • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
  • Prepare standards at these estimated concentrations and inject multiple times to confirm precision and accuracy at the LOQ.
  • GC-MS can achieve very low detection limits, often in the microgram per milliliter (µg/mL) range or lower.[13]

4. Accuracy and Precision:

  • Procedure:
  • Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.
  • Analyze multiple replicates of each QC level.
  • Accuracy is determined by comparing the measured concentration to the nominal concentration (% Recovery).
  • Precision is determined by the RSD of the replicate measurements.
  • Acceptance Criteria: Accuracy within 85-115% (wider range for trace analysis); Precision (RSD) ≤ 15%.

Section 3: Spectroscopic Methods (NMR & FTIR)

While chromatographic methods excel at quantification and separation, spectroscopic techniques are indispensable for structural elucidation and identification.[14][15][16]

  • Nuclear Magnetic Resonance (NMR): Provides definitive structural information. ¹H and ¹³C NMR spectra reveal the number and connectivity of atoms, confirming the identity of a pyrimidine derivative.[14][17] It is the gold standard for structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique used for identifying functional groups.[18][19] The FTIR spectrum provides a molecular "fingerprint." For pyrimidines, characteristic bands include C=O, N-H, C=N, and aromatic C-H stretches, which can confirm the presence of key structural motifs.[16][18][20]

These methods are typically validated for specificity (identification). For an identification test, validation involves demonstrating that the method can discriminate between the target compound and structurally similar compounds. This is achieved by analyzing the target compound alongside related substances and showing that they produce distinct spectra.

Comparative Performance Summary

The choice of analytical method depends on the intended purpose. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the quantitative analysis of a pyrimidine derivative.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale / Causality
Specificity High (Very high with PDA detector)Extremely HighHPLC specificity relies on chromatographic separation. GC-MS adds a second dimension of mass-based identification, making it more definitive.
Linearity (r²) ≥ 0.999≥ 0.995Both methods exhibit excellent linearity. The derivatization step in GC can sometimes introduce slightly more variability.
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%HPLC methods for drug assays are highly accurate. GC-MS accuracy can be slightly lower due to the multi-step sample preparation (derivatization).
Precision (% RSD) ≤ 2.0%≤ 10.0%The automated nature of HPLC lends itself to higher precision. Manual derivatization in GC can be a source of variability.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mLThe high sensitivity of the mass spectrometer, especially in SIM mode, allows for much lower quantitation limits.[13]
Sample Preparation Simple (Dissolve and inject)Complex (Extraction, drying, derivatization)HPLC requires minimal sample prep, whereas GC-MS requires a chemical reaction to make the analyte volatile.
Best For Assay, purity, stability testing of drug products.Trace-level quantification, impurity identification, metabolite analysis in biological matrices.[21]HPLC is robust and precise for high-concentration samples. GC-MS excels at detecting very low concentrations due to its sensitivity and specificity.

Cross-Validation: Bridging Two Analytical Worlds

Cross-validation is required when two different analytical procedures are used to measure the same analyte. This often occurs when:

  • A method is transferred between two laboratories.

  • An older validated method is replaced with a newer one (e.g., replacing an HPLC method with a UPLC method).

  • Results from different methods (e.g., HPLC-UV and LC-MS/MS) need to be compared.

The goal is to demonstrate that both methods provide equivalent results, ensuring consistency of data throughout the product lifecycle.

G start Define Need for Cross-Validation (e.g., Method Transfer, New Technology) protocol Develop Cross-Validation Protocol (Define Samples, Methods, Criteria) start->protocol analysis Analyze Same Set of Homogeneous Samples (e.g., 3 batches, 6 replicates) by Method A and Method B protocol->analysis stats Perform Statistical Comparison of Results (e.g., t-test, F-test, Equivalence Test) analysis->stats decision Do Results Meet Acceptance Criteria? stats->decision pass Methods are Equivalent. Validation Complete. decision->pass Yes fail Investigate Discrepancy. Identify Root Cause & Re-evaluate. decision->fail No report Document in Cross-Validation Report pass->report fail->analysis After Correction

Caption: Logical workflow for cross-validating two analytical methods.

Protocol: Cross-Validation of an HPLC and UPLC Method
  • Objective: To demonstrate that a newly developed UPLC assay method provides equivalent results to the previously validated HPLC method for 5-FU.

  • Procedure:

    • Select a minimum of three representative batches of the 5-FU drug product.

    • Prepare six independent samples from each batch.

    • Analyze three samples from each batch using the validated HPLC method.

    • Analyze the remaining three samples from each batch using the new UPLC method.

    • Data Analysis:

      • Calculate the mean assay value and RSD for each batch from both methods.

      • Perform a statistical evaluation. A two-one-sided t-test (TOST) for equivalence is often used to determine if the difference between the method means is statistically insignificant.

    • Acceptance Criteria: The difference in the mean assay values between the two methods should be no more than 2.0%. The precision results should also be comparable.

Conclusion

The characterization of pyrimidine derivatives demands a suite of robust and validated analytical methods. While HPLC remains the primary tool for routine quality control due to its precision and simplicity, GC-MS offers unparalleled sensitivity and specificity for trace analysis. Spectroscopic methods like NMR and FTIR are essential for absolute structural confirmation.

Ultimately, the choice of method is dictated by its intended purpose, as defined in the Analytical Target Profile. A rigorous validation process, guided by ICH Q2(R2), ensures that the chosen method yields reliable and accurate data.[3][4] Cross-validation serves as the critical link that maintains data consistency across different methods, laboratories, and technologies, safeguarding the integrity of the analytical data lifecycle and ensuring the delivery of safe and effective medicines.

References

A Researcher's Guide to Benchmarking Novel Anti-Inflammatory Agents: The Case of 1-(Pyrimidin-2-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a key driver of numerous chronic diseases when dysregulated. While the therapeutic landscape is populated with effective anti-inflammatory drugs, from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to corticosteroids, the quest for novel agents with improved efficacy, better safety profiles, and targeted mechanisms of action is perpetual.

Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] Many of these compounds exert their action by inhibiting key inflammatory mediators such as prostaglandins and cytokines.[1] This guide focuses on a specific molecule, 1-(Pyrimidin-2-YL)propan-1-one , as a representative candidate for a rigorous anti-inflammatory benchmarking workflow.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the anti-inflammatory potential of a novel chemical entity. We will objectively compare the performance of this compound against established inhibitors—Indomethacin, Celecoxib, and Dexamethasone—using a suite of validated in vitro and in vivo assays. This guide is designed not merely as a set of protocols, but as a self-validating system that explains the causality behind each experimental choice, ensuring technical accuracy and field-proven insight.

Strategic Selection of Benchmark Inhibitors

To accurately position a novel compound, it must be benchmarked against well-characterized drugs that represent different mechanisms of action and therapeutic classes.

  • Indomethacin : A potent, non-selective cyclooxygenase (COX) inhibitor, Indomethacin serves as a classic NSAID benchmark.[3][4] It inhibits both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, thereby reducing pain, fever, and inflammation.[5][6] Its non-selectivity, however, is linked to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3][7]

  • Celecoxib : As the only selective COX-2 inhibitor currently available in the U.S. market, Celecoxib provides a critical comparison point.[8][9] COX-2 is the isoform primarily induced during inflammation.[8] Selective inhibition of COX-2 is designed to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal complications associated with non-selective NSAIDs.[10][11]

  • Dexamethasone : A powerful synthetic glucocorticoid, Dexamethasone represents a different class of anti-inflammatory agents with a broader mechanism.[12][13] It binds to glucocorticoid receptors, which then translocate to the nucleus to regulate gene expression.[14] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like TNF-α and various interleukins, providing potent and wide-ranging immunosuppressive effects.[15]

Key Inflammatory Pathways: The Mechanistic Landscape

Understanding the core signaling pathways in inflammation is crucial for designing experiments and interpreting data. Our investigation will focus on two central pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H GI_Protection Gastric Mucosa Protection, Platelet Aggregation COX1->GI_Protection COX2->Prostaglandins_H Prostaglandins_E Prostaglandins (PGE2) Thromboxanes Prostaglandins_H->Prostaglandins_E Inflammation Pain, Fever, Inflammation Prostaglandins_E->Inflammation

Caption: The Cyclooxygenase (COX) signaling pathway.

The NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes.[16]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P NFkB_N NF-κB NFkB->NFkB_N Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_N->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: The Lipopolysaccharide (LPS)-induced NF-κB signaling pathway.

Experimental Design: A Multi-Tiered Evaluation Workflow

Our benchmarking strategy employs a logical progression from cell-free enzymatic assays to cell-based models and finally to a preclinical in vivo model of acute inflammation.

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Experiment 1: COX-1/COX-2 Inhibition Assay (IC50 Determination) B Experiment 2: Cellular Anti-inflammatory Assay (RAW 264.7 Macrophages) A->B Potency & Selectivity Data C Experiment 3: NF-κB Pathway Analysis (Western Blot / Microscopy) B->C Cellular Efficacy Data D Experiment 4: Carrageenan-Induced Paw Edema Model (Rat) C->D Mechanistic Insight E Comparative Profile of This compound D->E Preclinical Efficacy Data

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-(Pyrimidin-2-YL)propan-1-one using qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data are built. For researchers, scientists, and drug development professionals, an inaccurate purity assessment can lead to flawed structure-activity relationship (SAR) studies, erroneous dosage calculations, and potentially compromised patient safety. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of a synthesized heterocyclic active pharmaceutical ingredient (API) intermediate, 1-(Pyrimidin-2-YL)propan-1-one.

The narrative that follows eschews a simple recitation of steps. Instead, it delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and self-validation. We will explore why qNMR is increasingly recognized by regulatory bodies as a primary analytical method and how it serves as a powerful, orthogonal tool to conventional techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3][4]

The Analytical Challenge: Beyond the Chromatogram

Traditionally, purity determination has been the domain of separation sciences.[5] HPLC and GC are invaluable for their ability to resolve complex mixtures and detect trace-level impurities.[1] However, their quantitative power is inherently relative. These techniques rely on the response of a detector (e.g., UV-Vis, MS) to an analyte, which necessitates a certified reference standard of the same compound to create a calibration curve for accurate quantification.[6][7] This dependency presents significant challenges, especially in early-phase drug discovery where:

  • Certified standards are often unavailable for novel synthesized compounds.

  • Response factors can vary significantly between the main compound and its impurities, leading to inaccurate quantification if not individually calibrated.

  • Co-eluting impurities can be hidden under the main analyte peak, artificially inflating the perceived purity.[7]

This is where qNMR emerges as a fundamentally different and powerful alternative.

The Principle of qNMR: A Universal Molar Counter

Quantitative NMR is a primary analytical method that leverages a core principle of NMR spectroscopy: the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[8][9] This unique feature allows for the determination of the molar ratio of different compounds in a solution without needing a reference standard of the analyte itself.[2][10][11]

By introducing a highly pure, stable internal standard of known mass and structure into the sample, the purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping signals.[12][13] This capability has led to its adoption in pharmacopeial methods and its recognition by international regulatory bodies.[14][15][16]

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-(Pyrimidin-2-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1-(Pyrimidin-2-YL)propan-1-one (CAS: 54643-09-3), a heterocyclic ketone utilized in chemical research and drug development.[1][2][3] Given the compound's role as a research chemical, a thorough understanding of its potential hazards and the corresponding disposal protocols is paramount to ensuring laboratory safety and environmental stewardship. This document synthesizes procedural steps with the underlying scientific rationale to empower researchers to manage this chemical waste stream responsibly.

While specific, publicly available hazard data for this compound is limited, its structural classification as a nitrogen-containing heterocycle—a class of compounds with significant and varied biological activity—necessitates a cautious approach.[4][5] Procedural guidance is therefore derived from established best practices for chemical waste management and hazard profiles of analogous structures.

Hazard Assessment and Risk Profile

A definitive Safety Data Sheet (SDS) for this compound was not identified in public databases. Therefore, a risk assessment must be conducted based on its chemical class and data from structural analogs. The pyridinyl analog, 1-(pyridin-2-yl)propan-1-one, is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful if swallowed (H302, H319). It is prudent to assume this compound presents similar, if not identical, hazards.

Causality: Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry due to their ability to interact with biological systems.[4][6] This inherent bioactivity underscores the need to prevent their release into the environment, where they could have unforeseen ecological impacts.

Property Value / Inferred Risk Source
Chemical Name This compound[1][7]
CAS Number 54643-09-3[1][2][7]
Molecular Formula C₇H₈N₂O[1][7]
Molecular Weight 136.15 g/mol [1][7]
Inferred Hazards Harmful if swallowed (Acute Toxicity, Oral) Causes serious eye irritation May cause skin irritation [8]
Environmental Hazard Potential for biological activity; avoid environmental release.[4]
Physical Hazard Ketone functionality suggests potential flammability; handle away from ignition sources.[9]General Chemical Principle

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following minimum PPE is mandatory to mitigate the risks of exposure.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications are required. A face shield should be worn if there is a significant splash risk.

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or degradation before use and practice proper glove removal technique to avoid skin contamination.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.

Core Disposal Workflow

The proper management of chemical waste follows a systematic process from generation to final pickup. This workflow ensures that waste is correctly segregated, contained, and documented, minimizing risks at every stage.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Identify Waste Stream (Pure Compound, Contaminated Solids, Liquids) B Select Chemically Compatible Waste Container A->B C Segregate Waste Types (No Mixing of Incompatibles) B->C D Affix 'Hazardous Waste' Label C->D E List All Chemical Constituents (e.g., this compound, Methanol) D->E F Keep Container Securely Closed (Except when adding waste) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment for Liquid Waste G->H I Request Waste Pickup from EHS Department H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a detailed, step-by-step process is critical for safety and compliance. Under no circumstances should this chemical waste be disposed of via sanitary sewer (drain) or as regular solid trash.[10][11]

Protocol 4.1: Unused or Expired Pure Compound
  • Do Not Open: If the compound is in its original, unopened, or securely sealed manufacturer's container, leave it sealed.

  • Labeling: Ensure the original label is intact and legible. Affix your institution's hazardous waste label directly to the container, filling out all required fields.

  • Segregation: Store the container in your lab's designated Satellite Accumulation Area (SAA) away from incompatible materials.

  • Disposal: Request a waste pickup through your institution's Environmental Health and Safety (EHS) department.[11]

Protocol 4.2: Contaminated Solid Waste

This waste stream includes items such as used gloves, weigh boats, pipette tips, and contaminated absorbent pads.

  • Collection: Designate a specific, sealable container (e.g., a rigid plastic pail or a double-bagged, heavy-duty polyethylene bag) for this solid waste.

  • Labeling: Label the container as "Hazardous Waste" and list "Solid Debris contaminated with this compound."

  • Accumulation: Keep the container sealed when not in use. Store it in the SAA.

  • Disposal: Once full, request a pickup from EHS.

Protocol 4.3: Contaminated Liquid Waste (Solutions & Rinsate)

This includes experimental solutions, mother liquors, and the first rinsate from cleaning glassware.

  • Container Selection: Choose a chemically compatible, leak-proof container (e.g., a high-density polyethylene or glass bottle) with a screw-top cap.

  • Labeling: Label the container as "Hazardous Waste." List all chemical components by their full name, including solvents and an estimated concentration of the target compound (e.g., "Methanol, this compound (~5%)").

  • Accumulation: Keep the container tightly sealed and stored within a secondary containment bin in the SAA to prevent spills.[11]

  • Disposal: Request a pickup from EHS when the container is no more than 90% full.

Protocol 4.4: Empty Container Decontamination

Empty containers that held the pure compound must be decontaminated before being discarded or recycled.

  • Initial Rinse (Critical): Rinse the container three times with a suitable solvent (e.g., acetone or methanol) in a fume hood. The first rinsate must be collected and disposed of as hazardous liquid waste as described in Protocol 4.3. Subsequent rinses can also be collected if required by local EHS policy.

  • Drying: Allow the rinsed container to air dry completely in the back of the fume hood.

  • Label Defacement: Completely obliterate or remove the original chemical label to prevent misidentification.[12]

  • Final Disposal: Once clean, dry, and defaced, the container can typically be disposed of in a designated laboratory glass waste container or according to your institution's specific procedures for decontaminated glassware.

Emergency Procedures: Spill Management

In the event of a small, manageable spill within a fume hood:

G A ALERT Personnel Nearby B CONTAIN with Absorbent Pads A->B C CLEAN (Wipe from outside in) B->C D DISPOSE as Hazardous Waste C->D E REPORT to Lab Supervisor/EHS D->E

References

Personal protective equipment for handling 1-(Pyrimidin-2-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 1-(Pyrimidin-2-YL)propan-1-one

As researchers and drug development professionals, our work with novel chemical entities demands a vigilance that extends beyond experimental outcomes to encompass our personal safety and environmental stewardship. This guide provides essential safety and logistical protocols for handling this compound (CAS No. 54643-09-3).[1][2][3] While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely published, its chemical structure—featuring a pyrimidine ring—necessitates a cautious approach. The guidance herein is synthesized from established safety protocols for structurally similar pyrimidine and pyridine derivatives, ensuring a robust and conservative safety margin.[4][5]

The core principle of this guide is proactive risk mitigation. By treating this compound with the caution afforded to related, better-characterized hazardous compounds, we can create a self-validating system of safety that protects laboratory personnel and ensures the integrity of our research.

Inferred Hazard Analysis and Mandatory PPE

Based on the hazard classifications of analogous compounds like 1-(pyridin-2-yl)propan-1-one and 1-(Pyrimidin-2-yl)propan-1-amine, we must assume that this compound presents multiple health risks.[6] The pyridine analogue is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful if swallowed. The pyrimidine amine analogue is additionally classified as causing skin irritation and being harmful if inhaled.[6] Therefore, a comprehensive PPE strategy is mandatory.

Potential Hazard Route GHS Hazard Statement (Inferred) Required Personal Protective Equipment (PPE) & Rationale
Eye Contact H319: Causes serious eye irritation.[6]Splash-proof chemical safety goggles and a face shield. The ketone functional group and aromatic nitrogen heterocycle suggest a high potential for irritation. A face shield is required over goggles during bulk transfers or any operation with a high splash potential, providing a secondary barrier of protection.
Skin Contact H315: Causes skin irritation.[6]Nitrile or neoprene gloves and a fully-fastened laboratory coat. These materials provide effective resistance against a broad range of organic chemicals. Gloves must be inspected before use and removed promptly and properly if contaminated. A lab coat prevents incidental contact with skin on the arms and torso.
Inhalation H332: Harmful if inhaled.[6]Primary reliance on engineering controls (fume hood). A NIOSH-approved respirator with an organic vapor cartridge may be required for large-scale work, spill cleanup, or if engineering controls are compromised. The compound's volatility is unknown, so all handling of the solid or solutions must occur within a certified chemical fume hood to prevent aerosol or vapor inhalation.[7][8]
Ingestion H302: Harmful if swallowed.[6]Strict prohibition of eating, drinking, or smoking in the laboratory. This is a fundamental laboratory practice to prevent accidental ingestion of chemicals.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; engineering controls are the most critical safety measure for minimizing exposure.

  • Chemical Fume Hood : All weighing, transfer, and reaction setup operations involving this compound must be conducted within a properly functioning chemical fume hood.[5][7] This is non-negotiable. The hood contains vapors and potential dust from the solid, preventing inhalation exposure.

  • Laboratory Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Safety Stations : Accessible and fully functional eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[7] Personnel must be trained on their location and operation.

Safe Handling and Operational Workflow

Adherence to a logical, step-by-step workflow minimizes risk by ensuring safety measures are implemented in the correct sequence. The following protocol outlines the essential steps for safely handling this compound.

Step-by-Step Handling Protocol:
  • Pre-Operation Safety Check :

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

    • Ensure a designated hazardous waste container is available and properly labeled.[9]

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully fastened.

    • Don splash-proof chemical safety goggles.

    • Wash and dry hands, then don the appropriate chemical-resistant gloves (e.g., Nitrile).[4]

  • Chemical Handling :

    • Perform all manipulations of the compound exclusively within the chemical fume hood.

    • When weighing the solid, use a disposable weigh boat or clean glassware to prevent contamination.

    • Keep the container tightly closed when not in use to minimize any potential sublimation or release of dust.[5]

    • Use non-sparking tools, as the flammability characteristics are unknown.[4]

  • Post-Handling Procedure :

    • Securely close the primary container of this compound.

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste.

    • Dispose of all contaminated disposables (gloves, weigh boats, pipette tips) in the designated hazardous waste container.[9]

  • Doffing PPE :

    • Remove gloves using the proper technique to avoid skin contamination and dispose of them in the hazardous waste stream.

    • Remove the lab coat, followed by the safety goggles.

    • Wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the mandatory sequence of operations for safely handling this compound.

G cluster_prep Preparation cluster_ppe Personal Protection cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Verify Engineering Controls (Fume Hood, Eyewash) B 2. Prepare Waste Container A->B C 3. Don Lab Coat, Goggles & Gloves B->C D 4. Weigh & Transfer Chemical C->D E 5. Secure Primary Container D->E F 6. Clean Work Area E->F G 7. Dispose of Contaminated Items F->G H 8. Doff PPE G->H I 9. Wash Hands H->I

Caption: A sequential workflow for the safe handling of this compound.

Emergency Procedures

Preparedness is key to mitigating the harm from an accidental exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11][12]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][12]

  • Small Spill : Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[9]

Waste Disposal

All waste streams containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Containerization : Use a clearly labeled, sealable, and chemically compatible container for all waste.[9]

  • Labeling : The waste container must be labeled "Hazardous Waste" and list all chemical constituents by percentage.[9]

  • Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[9][10]

By integrating these safety measures into your standard operating procedures, you build a resilient safety culture that protects you, your colleagues, and the future of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-YL)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-YL)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.